6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAPLZDVPSZKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855667 | |
| Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-10-4 | |
| Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 6,8-Dibromo-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
Foreword: Navigating the Landscape of a Niche Heterocycle
In the vast field of medicinal chemistry, specific scaffolds often emerge as privileged structures due to their unique biological activities and synthetic accessibility. The[1][2][3]triazolo[1,5-a]pyridine core is one such scaffold, recognized for its isosteric relationship with purines and its broad therapeutic potential. This guide focuses on a specific, yet under-documented analogue: 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine .
While this compound is commercially available as a building block, detailed experimental characterization data is not widely published in peer-reviewed literature. Therefore, this document serves as both a repository of known information and a predictive guide based on established principles and data from closely related structures. As scientists, we often work at the edge of the known, and this guide is structured to provide a robust framework for researchers investigating this and similar molecules. We will proceed by grounding our discussion in the established chemistry of the parent scaffold, presenting computed data, and outlining the rigorous experimental workflows required for full characterization.
Molecular Identity and Core Physicochemical Parameters
The foundational step in any chemical investigation is to establish the molecule's identity and basic properties. 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is registered under CAS Number 1310680-10-4.[4][5] Its structure features a fused bicyclic system consisting of a pyridine ring and a 1,2,4-triazole ring, with bromine atoms substituting the pyridine ring at positions 6 and 8.
Table 1: Molecular Identifiers and Computed Properties for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
| Property | Value | Source |
| CAS Number | 1310680-10-4 | [4] |
| Molecular Formula | C₆H₃Br₂N₃ | [6] |
| Molecular Weight | 276.92 g/mol | [2] |
| PubChem CID | 71463749 | [6] |
| InChIKey | Not Available | - |
| Canonical SMILES | C1=C(C=C2C(=N1)N=CN2)Br | (Inferred) |
Note: Computed properties are algorithmically generated and should be confirmed via experimentation.
Synthesis Strategy: Constructing the[1][2][3]triazolo[1,5-a]pyridine Core
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold is well-documented, offering several reliable routes.[7] A prevalent and robust method involves the oxidative cyclization of N-(pyridin-2-yl)amidines. This approach is favored for its efficiency and tolerance of various functional groups. The causality behind this choice lies in the direct formation of the critical N-N bond that defines the triazole ring.
A general workflow for synthesizing a substituted[1][2][3]triazolo[1,5-a]pyridine, adaptable for the 6,8-dibromo analogue, is depicted below. The process begins with a substituted 2-aminopyridine, which undergoes reaction to form an N-arylamidine intermediate, followed by an oxidative intramolecular cyclization to yield the final fused heterocycle.
Caption: General synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Protocol: Representative Synthesis via Oxidative N-N Bond Formation
This protocol is adapted from established methods for the synthesis of similar 1,5-fused 1,2,4-triazoles.[7]
Objective: To synthesize 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine from 2-amino-3,5-dibromopyridine.
Step 1: Formation of N-(3,5-dibromopyridin-2-yl)formamidine
-
To a solution of 2-amino-3,5-dibromopyridine (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude amidine intermediate is often used in the next step without further purification.
Step 2: I₂/KI-Mediated Oxidative Cyclization
-
Dissolve the crude amidine intermediate from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add potassium iodide (KI, 2.0 eq) and iodine (I₂, 1.5 eq) to the solution.
-
Stir the reaction mixture at 80-100 °C for 8-12 hours. Monitor for the disappearance of the intermediate by TLC.
-
After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Structural Elucidation and Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. This involves a suite of spectroscopic techniques. While specific data for the target molecule is scarce, this section outlines the expected outcomes and interpretation based on the known properties of the triazolopyridine scaffold.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR: Due to the substitution pattern, three proton signals are expected in the aromatic region. The proton at position 2 (on the triazole ring) would likely appear as a singlet at the most downfield position. The protons at positions 5 and 7 on the pyridine ring would appear as doublets, with their chemical shifts influenced by the electron-withdrawing bromine atoms.
-
¹³C NMR: Six distinct carbon signals are expected. The chemical shifts will reflect the electronic environment; carbons bonded to bromine (C6, C8) will be shifted, and the bridgehead carbon (C8a) and triazole carbons (C2) will have characteristic shifts.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the molecular formula (C₆H₃Br₂N₃). The spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and bond vibrations within the molecule. Expected characteristic peaks would include C-H stretching for the aromatic rings, C=N and C=C stretching vibrations characteristic of the fused heterocyclic system, and C-Br stretching vibrations.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular packing.[9] Obtaining suitable crystals would be a key goal in a full characterization campaign. The analysis would confirm the planarity of the fused ring system and reveal any significant intermolecular interactions, such as π-stacking.
Caption: Logical workflow for the structural characterization of the title compound.
Scientific Relevance and Potential Applications in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a close analogue of the title compound's core, is exceptionally versatile in drug design.[10] This versatility stems from several key features that can be extrapolated to the[1][2][3]triazolo[1,5-a]pyridine system.
-
Purine Bioisostere: The fused ring system is isoelectronic with purine. This allows it to act as a surrogate for adenine or guanine, potentially interacting with enzymes and receptors that recognize purinergic ligands, such as kinases and G-protein coupled receptors (GPCRs).
-
Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
-
Modulation of Physicochemical Properties: The dibromo-substitution significantly increases the lipophilicity of the molecule compared to the unsubstituted parent ring. The bromine atoms also serve as synthetic handles for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening.
Given these properties, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is a valuable building block for developing novel therapeutics, potentially in areas such as:
-
Oncology: As kinase inhibitors.
-
Infectious Diseases: As agents against parasites like Trypanosoma cruzi.
-
Neurodegenerative Diseases: Targeting enzymes implicated in these conditions.
Conclusion and Future Outlook
6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine represents a molecule of significant potential, situated at the intersection of a privileged heterocyclic scaffold and strategic functionalization. While its specific physicochemical properties require further experimental investigation, this guide provides a comprehensive framework based on established chemical principles and data from analogous structures. The synthetic routes are well-defined, the methods for its characterization are rigorous and clear, and its potential applications in medicinal chemistry are compelling. It is our hope that this guide will serve as a valuable resource for researchers poised to unlock the full potential of this and related compounds in the ongoing quest for novel therapeutic agents.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 1310680-10-4 | this compound - Moldb [moldb.com]
- 3. 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | C5H2Br2N4 | CID 44630666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1310680-10-4|this compound|BLD Pharm [bldpharm.com]
- 5. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 6. This compound | C6H3Br2N3 | CID 71463749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,8-Dibromo-triazolo[1,5-a]pyridine (CAS Number: 1310680-10-4)
An In-depth Technical Guide to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (CAS Number: 1310680-10-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Dibromo-[1]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound belonging to the versatile class of[1]triazolo[1,5-a]pyridines. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows for its investigation as a potential purine isostere in various biological targets. The presence of two bromine atoms on the pyridine ring offers strategic points for further chemical modifications and structure-activity relationship (SAR) studies, making it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound.
Chemical Identity and Physicochemical Properties
IUPAC Name: 6,8-dibromo[1]triazolo[1,5-a]pyridine
Synonyms: [1]Triazolo[1,5-a]pyridine, 6,8-dibromo-
CAS Number: 1310680-10-4
Chemical Formula: C₆H₃Br₂N₃
Molecular Weight: 276.92 g/mol
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 274.87481 Da | PubChem[3] |
| Monoisotopic Mass | 274.87481 Da | PubChem[3] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[2] |
| Heavy Atom Count | 11 | PubChem[3] |
Synthesis and Chemical Reactivity
The synthesis of the[1]triazolo[1,5-a]pyridine core can be achieved through various synthetic routes. A common approach involves the cyclization of 2-hydrazinopyridines with suitable reagents. For 6,8-Dibromo-[1]triazolo[1,5-a]pyridine, a plausible synthetic strategy would start from a correspondingly substituted 2-amino-3,5-dibromopyridine.
Representative Synthetic Workflow
The bromine atoms at positions 6 and 8 are expected to be susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. This reactivity is a key feature for generating libraries of analogues for biological screening.
Potential Biological Activities and Therapeutic Applications
While no specific biological activities have been reported for 6,8-Dibromo-[1]triazolo[1,5-a]pyridine itself, the broader class of[1]triazolo[1,5-a]pyridines and related[1]triazolo[1,5-a]pyrimidines have been extensively studied and have shown a wide range of biological activities. These findings suggest potential areas of investigation for the title compound.
Derivatives of the[1]triazolo[1,5-a]pyridine and pyrimidine scaffolds have been reported as:
-
Anticancer Agents: These compounds have been shown to exhibit antiproliferative activities against various cancer cell lines, including breast and cervical cancer.[4][5] The proposed mechanisms of action include the inhibition of key signaling pathways such as the EGFR, Akt, and ERK pathways.[4][5]
-
Antitubercular Agents: Certain derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.
-
Kinase Inhibitors: The structural resemblance to purines makes them promising candidates for targeting ATP-binding sites of various kinases.
-
Antimicrobial Agents: Some compounds within this class have been evaluated for their antimicrobial properties.[6]
The 6,8-dibromo substitution pattern of the title compound could be a starting point for the development of novel therapeutics in these areas. The bromine atoms can be strategically replaced with other functional groups to optimize potency, selectivity, and pharmacokinetic properties.
Potential Signaling Pathway Involvement
Based on the activities of related compounds, 6,8-Dibromo-[1]triazolo[1,5-a]pyridine derivatives could potentially modulate key cellular signaling pathways implicated in cancer and other diseases.
Experimental Protocols
As no specific experimental protocols involving 6,8-Dibromo-[1]triazolo[1,5-a]pyridine have been published, a general protocol for a Suzuki cross-coupling reaction, a common application for di-brominated heterocycles, is provided below as a representative experimental workflow.
General Protocol for a Suzuki Cross-Coupling Reaction
Objective: To demonstrate the functionalization of 6,8-Dibromo-[1]triazolo[1,5-a]pyridine.
Materials:
-
6,8-Dibromo-[1]triazolo[1,5-a]pyridine
-
Arylboronic acid (1.1 to 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 6,8-Dibromo-[1]triazolo[1,5-a]pyridine (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Suppliers
6,8-Dibromo-[1]triazolo[1,5-a]pyridine is available from several chemical suppliers, primarily for research and development purposes.
Table 2: Selected Suppliers of CAS 1310680-10-4
| Supplier | Product Number/Reference | Purity |
| AiFChem | ACEXPZ895 | 97% |
| ETA chemicals Co.,Ltd | ETA-6599 | Not specified |
| ECHO CHEMICAL CO., LTD. | ADB1201720001 | Not specified[7] |
| AstaTech | 36528 | Not specified[8] |
Conclusion
6,8-Dibromo-[1]triazolo[1,5-a]pyridine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific biological data for this compound is currently limited, the extensive research on the[1]triazolo[1,5-a]pyridine scaffold suggests that its derivatives are promising candidates for anticancer, antitubercular, and other drug discovery programs. The presence of two bromine atoms provides synthetic handles for the creation of diverse chemical libraries, enabling thorough exploration of the structure-activity relationships of this privileged heterocyclic system. Further research into the specific properties and biological activities of 6,8-Dibromo-[1]triazolo[1,5-a]pyridine and its derivatives is warranted.
References
- 1. Page loading... [guidechem.com]
- 2. 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | C5H2Br2N4 | CID 44630666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H3Br2N3 | CID 71463749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 8. netascientific.com [netascientific.com]
Spectroscopic Analysis of 6,8-Dibromo-triazolo[1,5-a]pyridine: A Technical Guide
Spectroscopic Analysis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide
An In-depth Examination of the Structural Elucidation of a Key Heterocyclic Compound
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering insights into its unique molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the analytical techniques pivotal to the structural elucidation of such molecules.
Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a prominent scaffold in the development of novel therapeutic agents and functional materials. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive core for designing molecules with specific biological activities and photophysical properties. The introduction of bromine atoms at the 6- and 8-positions of this scaffold, to form 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (CAS No. 1310680-10-4), significantly influences its electronic properties and potential for further functionalization, making a thorough understanding of its spectroscopic signature essential.
Molecular Structure and Spectroscopic Overview
The structure of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is presented below:
Figure 1. Chemical structure of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
The following sections will delve into the theoretical underpinnings of each major spectroscopic technique and interpret the expected data for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is anticipated to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.
-
H-5: This proton is expected to be a singlet due to the absence of adjacent protons.
-
H-7: This proton should appear as a doublet, coupled to H-5.
-
H-2: This proton, located on the triazole ring, is also expected to be a singlet.
The electron-withdrawing nature of the bromine atoms and the nitrogen atoms in the heterocyclic system will likely cause these protons to resonate at a relatively downfield chemical shift.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide information about the six unique carbon atoms in the molecule.
-
Quaternary Carbons: Three signals will correspond to the carbons bearing no protons: C-3a, C-6, and C-8. The signals for C-6 and C-8, being directly attached to bromine, are expected to be significantly influenced by the halogen's electronic effects.
-
Methine Carbons: Three signals will represent the carbons bonded to hydrogen: C-2, C-5, and C-7.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is expected to show characteristic absorption bands:
-
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H bonds in an aromatic system.
-
C=N and C=C Stretching: A series of bands in the 1600-1400 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings.
-
C-Br Stretching: The carbon-bromine stretching vibrations are typically observed in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. The nominal molecular weight of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is 277.9 g/mol .
-
Fragmentation: Fragmentation of the molecular ion may involve the loss of bromine atoms or the cleavage of the heterocyclic rings, providing further structural confirmation.
Summary of Spectroscopic Data
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Three aromatic signals: two doublets (H-5 and H-7) and one singlet (H-2). |
| ¹³C NMR | Six distinct carbon signals: three quaternary (C-3a, C-6, C-8) and three methine (C-2, C-5, C-7). |
| IR Spectroscopy | Aromatic C-H stretching (>3000 cm⁻¹), C=N and C=C stretching (1600-1400 cm⁻¹), and C-Br stretching (<800 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak cluster (M⁺, M+2, M+4) with a ~1:2:1 ratio, confirming the presence of two bromine atoms. The nominal molecular weight is approximately 278 g/mol . |
Synthesis and Experimental Protocol
While various methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, a common approach involves the cyclization of a suitably substituted 2-hydrazinopyridine derivative. For the synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a potential synthetic route could start from 3,5-dibromo-2-hydrazinopyridine.
General Synthetic Approach:
Figure 2. A plausible synthetic pathway for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Disclaimer: As detailed experimental data for the synthesis and spectroscopic analysis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is not widely available in the public domain, this guide presents a theoretical and predictive analysis based on established principles of organic spectroscopy and heterocyclic chemistry. Researchers should consult commercial suppliers for available data or perform their own analyses for experimental verification.
Conclusion
The structural elucidation of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecule's constitution. This guide serves as a foundational resource for scientists working with this and related heterocyclic systems, underscoring the importance of a multi-faceted analytical approach in modern chemical research.
The Architectural Nuances of Substituted Triazolo[1,5-a]pyridines: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a versatile building block for the design of novel therapeutic agents and functional organic materials. The strategic placement of substituents on this core structure profoundly influences its physicochemical properties, biological activity, and, critically, its solid-state architecture. Understanding the principles that govern the crystal packing of substituted triazolo[1,5-a]pyridines is paramount for rational drug design, polymorphism control, and the engineering of materials with desired optical and electronic characteristics. This guide provides an in-depth exploration of the crystal structures of substituted triazolo[1,5-a]pyridines, offering insights into the interplay of intermolecular forces that dictate their three-dimensional arrangements.
The[1][2][3]Triazolo[1,5-a]pyridine Core: A Foundation for Molecular Assembly
The parent[1][2][3]triazolo[1,5-a]pyridine system is a planar, bicyclic heteroaromatic compound. Its molecular structure provides a platform for a variety of intermolecular interactions that drive crystal formation. The presence of nitrogen atoms in both the triazole and pyridine rings allows for the formation of hydrogen bonds, which are often the primary determinants of the crystal packing. Furthermore, the aromatic nature of the fused ring system facilitates π-π stacking interactions, contributing to the overall stability of the crystal lattice.
The Influence of Substituents on Crystal Packing: A Tale of Molecular Recognition
The introduction of substituents onto the triazolo[1,5-a]pyridine core dramatically alters the landscape of intermolecular interactions, leading to a diverse array of crystal structures. The nature, position, and orientation of these substituents dictate the preferred packing motifs.
Hydrogen Bonding: The Master Architect
Hydrogen bonds are the cornerstone of molecular recognition in the crystal structures of many substituted triazolo[1,5-a]pyridines. Substituents containing hydrogen bond donors (e.g., -NH2, -OH, -CONH2) and acceptors (e.g., -NO2, -CN, carbonyl groups) can engage in intricate networks of intermolecular and, in some cases, intramolecular hydrogen bonds.
For instance, in the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, an isomer of the [1,5-a] series, the amino group plays a crucial role in the formation of dimeric structures through N–H⋯N hydrogen bonds.[4] These dimers then arrange into stacks, highlighting the directional and organizing power of hydrogen bonding.
π-π Stacking: The Aromatic Embrace
The planar aromatic core of triazolo[1,5-a]pyridines makes them amenable to π-π stacking interactions. These non-covalent interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are a significant cohesive force in the crystal lattice. The extent and geometry of π-π stacking can be modulated by the electronic nature of the substituents. Electron-withdrawing groups can enhance the quadrupolar moment of the aromatic system, potentially leading to stronger π-π interactions.
In the crystal structure of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, layers of molecules linked by hydrogen bonds are further connected by π–π-stacking interactions between the nine-membered ring systems, forming oblique stacks.[1]
Halogen Bonding and Other Weak Interactions
Substituents containing halogen atoms can introduce an additional layer of complexity and control over the crystal packing through halogen bonding. This is a non-covalent interaction in which a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a nitrogen or oxygen atom. The directionality and strength of halogen bonds make them a valuable tool in crystal engineering.
Van der Waals forces, although weaker than hydrogen and halogen bonds, also play a collective role in the overall stability of the crystal lattice. The shape and size of the substituents influence the efficiency of molecular packing and the magnitude of these dispersive forces.
A Glimpse into the Crystallographic Data
The following table summarizes key crystallographic data for a selection of substituted triazolo[1,5-a]pyridine derivatives and their isomers, illustrating the diversity of their solid-state structures.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Monoclinic | P2₁/n | N–H⋯N hydrogen bonds, π–π stacking | [4] |
| 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine | Monoclinic | P2₁/c | C–H⋯N hydrogen bonds, π–π stacking | [1] |
| 3-(Pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine | Monoclinic | P2₁/c | C-H···N hydrogen bonds, π-π stacking | [5] |
| 6-Bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine | Monoclinic | P2₁/c | C-H···N hydrogen bonds, π-π stacking, Halogen bonding | [5] |
Experimental Protocols: From Synthesis to Structure
The successful determination of the crystal structure of a substituted triazolo[1,5-a]pyridine is contingent upon the synthesis of a high-purity compound and the growth of single crystals of suitable quality.
Synthesis of Substituted[1][2][3]Triazolo[1,5-a]pyridines
A variety of synthetic routes to substituted[1][2][3]triazolo[1,5-a]pyridines have been reported.[3][6] One common and versatile method involves the cyclization of N-(pyridin-2-yl)amidoximes or related precursors.
Example Synthetic Protocol:
Caption: General synthetic scheme for[1][2][3]triazolo[1,5-a]pyridines.
Step-by-step methodology:
-
Preparation of the Precursor: Synthesize the N-(pyrid-2-yl)formamidoxime by reacting 2-aminopyridine with an appropriate formamidoxime precursor.
-
Cyclization: Subject the precursor to cyclization under mild conditions, often using a dehydrating agent such as trifluoroacetic anhydride.[3]
-
Purification: Purify the resulting substituted[1][2][3]triazolo[1,5-a]pyridine by recrystallization or column chromatography to obtain a high-purity sample suitable for crystal growth.
Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[2] Several techniques can be employed, with the choice of solvent and method being critical.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Caption: Common techniques for growing single crystals.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.[5]
Experimental Workflow:
-
Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[5]
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the crystal. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.[5]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
The crystal structure of substituted triazolo[1,5-a]pyridines is a fascinating and complex field of study. The interplay of various intermolecular forces, guided by the nature and position of substituents, gives rise to a rich diversity of solid-state architectures. A thorough understanding of these structure-directing interactions is crucial for the rational design of new molecules with tailored properties.
Future research in this area will likely focus on the use of computational methods, such as Hirshfeld surface analysis, to gain deeper insights into the subtle balance of intermolecular forces.[1] The continued exploration of co-crystallization and polymorphism will also be essential for controlling the solid-state properties of these important heterocyclic compounds. The knowledge gained from these studies will undoubtedly accelerate the development of new drugs and advanced materials based on the versatile triazolo[1,5-a]pyridine scaffold.
References
- 1. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
Unlocking Therapeutic Potential: A Technical Guide to Dibromotriazolopyridine Derivatives and Their Molecular Targets
Foreword: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the triazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable versatility in binding to a diverse array of biological targets. The introduction of dibromo-substituents onto this core has given rise to a class of derivatives with heightened potency and, in many cases, refined selectivity. This technical guide provides an in-depth exploration of the potential therapeutic targets of dibromotriazolopyridine derivatives, offering a synthesis of current understanding and practical, field-proven methodologies for their investigation. Our focus extends beyond a mere recitation of facts to an elucidation of the experimental rationale, empowering researchers and drug development professionals to navigate this promising chemical space with confidence and scientific rigor.
I. The Dibromotriazolopyridine Core: A Launchpad for Targeted Therapies
The dibromotriazolopyridine nucleus, characterized by a fused triazole and pyridine ring system with two bromine atoms, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and lipophilicity. These features are instrumental in its ability to interact with the active sites of various enzymes and receptors, making it a fertile ground for the development of novel therapeutics across a spectrum of diseases, including cancer, inflammatory disorders, and metabolic conditions. This guide will delve into the key molecular targets that have been identified for this class of compounds, providing a technical roadmap for their validation and characterization.
II. Key Therapeutic Targets and Mechanisms of Action
Our exploration will focus on five key therapeutic targets where dibromotriazolopyridine derivatives have shown significant promise:
-
p38 Mitogen-Activated Protein (MAP) Kinase: Modulating the Inflammatory Response
-
Tankyrase (TNKS): Intercepting the Wnt/β-catenin Signaling Cascade in Cancer
-
Bromodomain-containing protein 4 (BRD4): Epigenetic Regulation in Oncology
-
Janus Kinase (JAK) and Histone Deacetylase (HDAC): A Dual-Pronged Attack on Cancer and Inflammation
-
Diacylglycerol Acyltransferase 2 (DGAT2): A Novel Approach to Metabolic Disorders
p38 Mitogen-Activated Protein (MAP) Kinase: A Central Node in Inflammation
The Rationale for Targeting p38 MAPK
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers.[1] By inhibiting p38 MAPK, dibromotriazolopyridine derivatives can block the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating the inflammatory cascade.[1]
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. This culminates in the activation of p38 MAPK, which then phosphorylates a range of downstream substrates, including transcription factors and other kinases, to orchestrate the cellular response.
Experimental Validation: In Vitro p38 MAPK Inhibition Assay
The cornerstone of validating a potential p38 MAPK inhibitor is a robust in vitro kinase assay. The choice of assay format often depends on available equipment and desired throughput. A widely used and reliable method is the luminescent-based kinase assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: Luminescent p38α MAP Kinase Inhibition Assay
-
Principle: This assay quantifies the amount of ADP produced from the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal. The intensity of the signal is proportional to the kinase activity.[2]
-
Materials:
-
Recombinant human p38α MAPK.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Substrate peptide (e.g., ATF2).
-
ATP.
-
Dibromotriazolopyridine derivative test compounds.
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent.
-
384-well white plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the dibromotriazolopyridine derivative in DMSO. A typical starting concentration range is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Reaction Termination and ATP Depletion:
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[2]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Causality Behind Experimental Choices:
-
Recombinant p38α: Using a purified, recombinant enzyme ensures that the observed inhibition is a direct effect on the target kinase and not due to off-target effects in a more complex system like a cell lysate.
-
ATF2 Substrate: ATF2 is a well-characterized and physiologically relevant substrate for p38 MAPK, making the assay more biologically meaningful.
-
ATP at Km: Performing the assay with ATP at its Michaelis-Menten constant (Km) concentration allows for the sensitive detection of ATP-competitive inhibitors.
-
Luminescent Detection: This method offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening.
Tankyrase (TNKS): Targeting the Wnt/β-catenin Pathway in Cancer
The Rationale for Targeting Tankyrase
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a critical role in the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[3] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[3] By inhibiting Tankyrase, dibromotriazolopyridine derivatives can stabilize Axin, leading to the degradation of β-catenin and the downregulation of Wnt signaling, ultimately inhibiting cancer cell proliferation.[3]
The Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Wnt signaling disrupts this complex, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene transcription. Tankyrase inhibitors prevent the degradation of Axin, a scaffold protein in the destruction complex, thereby promoting β-catenin degradation.
Experimental Validation: Wnt/β-catenin Reporter Assay
A common and effective method to assess the functional inhibition of the Wnt/β-catenin pathway is through a reporter gene assay. This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing TCF/LEF responsive elements.
Protocol: TCF/LEF Luciferase Reporter Assay
-
Principle: In cells with an active Wnt/β-catenin pathway, β-catenin translocates to the nucleus and, in complex with TCF/LEF transcription factors, drives the expression of the luciferase reporter gene. Inhibition of the pathway by a Tankyrase inhibitor will lead to a decrease in the luciferase signal.[4]
-
Materials:
-
HEK293 cells stably expressing a TCF/LEF luciferase reporter (e.g., TCF/LEF Reporter - HEK293 Cell Line from BPS Bioscience).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Wnt3a conditioned medium or recombinant Wnt3a protein.
-
Dibromotriazolopyridine derivative test compounds.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System from BPS Bioscience).
-
White, clear-bottom 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed the TCF/LEF reporter HEK293 cells in a white, clear-bottom 96-well plate at a density of approximately 35,000 cells per well in 80 µL of assay medium.[4]
-
Compound Treatment: Prepare serial dilutions of the dibromotriazolopyridine derivative in assay medium. Add 10 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
-
Wnt Pathway Activation:
-
To the "stimulated" wells, add 10 µL of Wnt3a-containing medium to achieve a final concentration that elicits a robust reporter signal (e.g., 40 ng/mL).[4]
-
To the "unstimulated" control wells, add 10 µL of assay medium.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 5-6 hours.[4]
-
Luciferase Assay:
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free control wells) from all readings.
-
Calculate the fold induction of the Wnt3a-stimulated wells relative to the unstimulated wells.
-
Normalize the luminescence of the compound-treated wells to the Wnt3a-stimulated control (set as 100% activity).
-
Plot the percentage of activity against the log concentration of the inhibitor and determine the IC₅₀ value.
-
-
Causality Behind Experimental Choices:
-
TCF/LEF Reporter System: This provides a direct readout of the transcriptional activity of the Wnt/β-catenin pathway, making it a highly relevant functional assay.
-
HEK293 Cell Line: These cells are easily transfectable and provide a robust and reproducible system for reporter assays.
-
Wnt3a Stimulation: Exogenous Wnt3a is used to ensure a consistent and high level of pathway activation, providing a clear window for observing inhibition.
-
Luciferase Detection: This method is highly sensitive and allows for the quantification of reporter gene expression over a wide dynamic range.
Bromodomain-containing protein 4 (BRD4): An Epigenetic Gatekeeper
The Rationale for Targeting BRD4
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic "readers."[5] It plays a crucial role in regulating the transcription of key oncogenes, such as MYC, and is implicated in the proliferation and survival of various cancer cells.[5] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters.[5] Dibromotriazolopyridine derivatives that inhibit BRD4 can displace it from chromatin, leading to the downregulation of target gene expression and subsequent inhibition of cancer cell growth.[6]
Mechanism of BET Bromodomain Inhibition
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of the bromodomains of BET proteins. This prevents the interaction of BRD4 with acetylated histones and transcription factors, thereby disrupting the transcriptional machinery.
Experimental Validation: Cellular Proliferation Assay
A fundamental step in validating a BRD4 inhibitor is to assess its impact on the proliferation of cancer cell lines known to be dependent on BRD4 activity.
Protocol: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
-
Materials:
-
Cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11, a human acute myeloid leukemia cell line).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Dibromotriazolopyridine derivative test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed the MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]
-
Compound Treatment:
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
MTT Assay:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.[5]
-
-
Causality Behind Experimental Choices:
-
MV4-11 Cell Line: This cell line is well-characterized to be dependent on BRD4 for its proliferation, making it a suitable model to assess the efficacy of BRD4 inhibitors. The rationale for choosing specific cell lines often relates to their known genetic drivers; for example, TNBC cell lines have shown preferential sensitivity to BET inhibitors.[7]
-
72-hour Incubation: This duration is typically sufficient to observe the anti-proliferative effects of BRD4 inhibitors, which often act by inducing cell cycle arrest and apoptosis.
-
MTT Assay: This is a widely used, robust, and cost-effective method for assessing cell viability and cytotoxicity.
Janus Kinase (JAK) and Histone Deacetylase (HDAC): A Synergistic Dual Inhibition Strategy
The Rationale for Dual JAK/HDAC Inhibition
The JAK-STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, and its aberrant activation is a driver in many cancers and inflammatory diseases.[8] HDACs are epigenetic modifiers that are also frequently dysregulated in cancer. The concurrent inhibition of both JAK and HDAC has emerged as a promising therapeutic strategy, as it can lead to synergistic anti-tumor effects and potentially overcome drug resistance.[6] Dibromotriazolopyridine derivatives with a dual inhibitory profile offer the advantage of targeting two key oncogenic pathways with a single molecule.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway provides a direct route for transmitting extracellular signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.
Experimental Validation of Dual JAK/HDAC Inhibitors
Validating a dual inhibitor requires a multi-step approach, starting with enzymatic assays for each target, followed by cellular assays to confirm on-target effects and functional outcomes.
Experimental Workflow for Dual Inhibitor Validation
Protocol Outline for Validation:
-
In Vitro Enzymatic Assays:
-
JAK Kinase Assays: Perform luminescent-based kinase assays for individual JAK isoforms (e.g., JAK1, JAK2, JAK3) as described for the p38 MAPK assay to determine the IC₅₀ values of the dibromotriazolopyridine derivative.
-
HDAC Isoform Profiling: Utilize a commercially available fluorogenic HDAC assay kit to determine the IC₅₀ values against a panel of HDAC isoforms (e.g., HDAC1, HDAC6). This is crucial for understanding the selectivity profile of the inhibitor.
-
-
Cellular Target Engagement:
-
Western Blotting: Treat a relevant cancer cell line (e.g., a leukemia cell line with known JAK-STAT pathway activation) with the dual inhibitor. Perform western blotting to assess the phosphorylation status of STAT proteins (e.g., p-STAT3) as a marker of JAK inhibition, and the acetylation status of tubulin or histones as a marker of HDAC inhibition. A decrease in p-STAT and an increase in acetylated proteins would confirm dual target engagement in a cellular context.
-
-
Cellular Functional Assays:
-
Cell Proliferation Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) in relevant cancer cell lines to determine the anti-proliferative IC₅₀. Compare the potency of the dual inhibitor to that of selective JAK and HDAC inhibitors, both alone and in combination, to assess for synergistic effects.
-
Apoptosis Assay: Use flow cytometry with Annexin V and propidium iodide staining to quantify the induction of apoptosis in cancer cells treated with the dual inhibitor.
-
Causality Behind Experimental Choices:
-
Leukemia Cell Lines: Many hematological malignancies are driven by aberrant JAK-STAT signaling, making them appropriate models for testing JAK inhibitors.
-
p-STAT and Acetylated Tubulin/Histones: These are direct and well-established biomarkers for the activity of JAK and HDAC enzymes, respectively, providing clear evidence of target engagement.
-
Combination Index Analysis: When comparing the dual inhibitor to single agents, calculating a combination index (CI) can quantitatively determine if the effects are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Diacylglycerol Acyltransferase 2 (DGAT2): A Metabolic Target
The Rationale for Targeting DGAT2
DGAT2 is a key enzyme in the synthesis of triglycerides, catalyzing the final step of this pathway.[9] Elevated DGAT2 activity is associated with hepatic steatosis (fatty liver) and insulin resistance, making it an attractive target for the treatment of metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes.[9] Dibromotriazolopyridine derivatives that selectively inhibit DGAT2 can reduce triglyceride synthesis and accumulation in the liver.
Experimental Validation: DGAT2 Enzymatic Assay and Cellular TG Synthesis
Validation of DGAT2 inhibitors involves demonstrating direct enzyme inhibition and a subsequent reduction in cellular triglyceride synthesis.
Protocol: In Vitro DGAT2 Inhibition Assay
-
Principle: This assay measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides by DGAT2.
-
Materials:
-
Microsomes from cells overexpressing human DGAT2.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 1 mg/mL BSA).
-
1,2-dioleoyl-sn-glycerol (DAG).
-
[¹⁴C]oleoyl-CoA.
-
Dibromotriazolopyridine derivative test compounds.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DGAT2-containing microsomes, and the dibromotriazolopyridine derivative at various concentrations.
-
Substrate Addition: Add DAG and [¹⁴C]oleoyl-CoA to initiate the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids.
-
Thin-Layer Chromatography (TLC): Separate the lipids by TLC.
-
Quantification: Scrape the triglyceride band from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol: Cellular Triglyceride Synthesis Assay
-
Principle: This assay measures the de novo synthesis of triglycerides in cells by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]oleic acid.
-
Procedure:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in 24-well plates.
-
Compound Treatment: Treat the cells with the dibromotriazolopyridine derivative for a specified time.
-
Radiolabeling: Add [¹⁴C]oleic acid complexed to BSA to the culture medium and incubate for several hours.
-
Lipid Extraction and Analysis: Lyse the cells, extract the lipids, and separate them by TLC.
-
Quantification: Quantify the radioactivity in the triglyceride band.
-
Causality Behind Experimental Choices:
-
Microsomal Preparation: DGAT2 is a membrane-bound enzyme, so using a microsomal fraction from overexpressing cells provides a source of active enzyme in its native environment.
-
Radiolabeled Substrates: The use of radiolabeled substrates provides a highly sensitive and direct method for measuring enzymatic activity.
-
HepG2 Cells: These cells are a well-established model for studying hepatic lipid metabolism and are suitable for assessing the effects of DGAT2 inhibitors on triglyceride synthesis.
III. Conclusion and Future Directions
The dibromotriazolopyridine scaffold represents a highly promising platform for the development of novel therapeutics against a range of challenging diseases. The targets discussed in this guide—p38 MAPK, Tankyrase, BRD4, JAK/HDAC, and DGAT2—highlight the remarkable versatility of this chemical class. The experimental protocols and workflows provided herein offer a robust framework for the identification, validation, and characterization of dibromotriazolopyridine derivatives as potent and selective modulators of these key biological pathways.
As our understanding of the intricate signaling networks that govern cellular function continues to expand, so too will the opportunities for targeting these pathways with precision medicines. The future of drug discovery with dibromotriazolopyridine derivatives will likely involve the exploration of novel targets, the development of compounds with even greater selectivity, and the use of sophisticated in vivo models to translate promising in vitro findings into clinically effective therapies. The principles and methodologies outlined in this guide are intended to serve as a valuable resource for researchers and drug developers as they navigate this exciting and rapidly evolving field.
IV. References
-
BenchChem. (2025). Application Notes and Protocols for Cell Viability Assay with a BRD4 Inhibitor. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. --INVALID-LINK--
-
BenchChem. (2025). A Researcher's Guide to p38 MAPK Inhibitors: Isoform Specificity and Experimental Protocols. --INVALID-LINK--
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Shi, J., et al. (2014). Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. Nature, 515(7526), 279–283. --INVALID-LINK--
-
Wikipedia. (n.d.). BET inhibitor. --INVALID-LINK--
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Nusse, R. (n.d.). The Wnt Homepage. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). p38 MAP Kinase Activity Assay Kit (CS0250) - Bulletin. --INVALID-LINK--
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. --INVALID-LINK--
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. --INVALID-LINK--
-
Millipore. (n.d.). p38 MAP Kinase Assay. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cell Proliferation Assays Using Tankyrase-IN-2. --INVALID-LINK--
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. --INVALID-LINK--
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. --INVALID-LINK--
-
Cusabio. (n.d.). JAK-STAT signaling pathway. --INVALID-LINK--
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. --INVALID-LINK--
-
Arbouzova, N. I., & Zeidler, M. P. (2006). Organogenesis and Tumorigenesis: Insight From the JAK/STAT Pathway in the Drosophila Eye. Briefings in functional genomics & proteomics, 5(1), 43–53. --INVALID-LINK--
-
Smalley, W. J., & Dale, T. C. (2001). Wnt signaling and breast cancer. Breast cancer research : BCR, 3(4), 215–220. --INVALID-LINK--
-
Gacias, M., et al. (2014). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. ACS chemical biology, 9(12), 2856–2862. --INVALID-LINK--
-
Yasuda, Y., et al. (2016). The p38α mitogen-activated protein kinase as a central nervous system drug discovery target. Future medicinal chemistry, 8(1), 89–103. --INVALID-LINK--
-
Xin, P., et al. (2020). The JAK/STAT signaling pathway: from bench to clinic. Signal transduction and targeted therapy, 5(1), 1–5. --INVALID-LINK--
-
Moreira, D. C. F., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR protocols, 2(3), 100693. --INVALID-LINK--
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Exploring the Chemical Space of 6,8-Dibromo-triazolo[1,5-a]pyridine Analogs: A Strategic Guide to Scaffold-Based Drug Discovery
Exploring the Chemical Space of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine Analogs: A Strategic Guide to Scaffold-Based Drug Discovery
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry, partly due to its structural resemblance to purines.[4][5] The introduction of bromine atoms at the 6- and 8-positions creates a uniquely functionalized core, providing versatile chemical handles for extensive analog synthesis and chemical space exploration. This guide details a comprehensive, integrated strategy for leveraging the 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine scaffold in a drug discovery campaign. We will traverse the entire workflow from core synthesis and computational library design to high-throughput screening and structure-activity relationship (SAR) elucidation, with a practical focus on protein kinases as a high-value target class.[6][7]
The 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The selection of a core scaffold is a critical decision in drug discovery. The triazolopyridine heterocycle is of particular interest as it is isoelectronic with purine, the core of adenosine triphosphate (ATP).[8][9] This mimicry makes it an attractive starting point for designing competitive inhibitors for ATP-binding sites, which are ubiquitous in enzymes like protein kinases.
The strategic placement of bromine atoms at the 6- and 8-positions offers two primary advantages:
-
Orthogonal Chemical Handles: The C-Br bonds at these positions are ripe for a multitude of well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the controlled and diverse introduction of various substituents, enabling a systematic exploration of the surrounding chemical space. The reactivity of bromo-substituted[1][2][3]triazolo[1,5-a]pyridines towards nucleophilic substitution at positions 5 and 7 has been described, highlighting the activated nature of halogenated derivatives of this scaffold.[5][10]
-
Modulation of Physicochemical Properties: The electronegative bromine atoms can influence the electronic distribution of the heterocyclic core, potentially impacting target engagement, membrane permeability, and metabolic stability.
Given that aberrant kinase activity is a hallmark of many cancers, this scaffold is an ideal candidate for developing novel kinase inhibitors.[7][11]
Constructing the Chemical Universe: Synthesis and Library Design
Synthesis of the Core Scaffold: 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
A robust and scalable synthesis of the core scaffold is paramount. While various methods exist for synthesizing the parent[1][2][3]triazolo[1,5-a]pyridine ring system, a common approach involves the oxidative cyclization of 2-pyridine ketone hydrazones.[12] A plausible route to the dibrominated target is adapted from established principles of heterocyclic chemistry.
Experimental Protocol: Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
| Step | Procedure | Rationale & Causality |
| 1 | Starting Material: 2-Amino-3,5-dibromopyridine is reacted with sodium nitrite in an acidic medium (e.g., HBr/H₂O) at 0-5°C to form the corresponding diazonium salt. | Diazotization of the aminopyridine is a classic method to generate a reactive intermediate for subsequent cyclization. |
| 2 | The in-situ generated diazonium salt is then reacted with a suitable three-carbon synthon, such as an enolate derived from acetone or a related ketone, to form a hydrazone intermediate. | This step builds the necessary carbon backbone that will form the triazole ring. |
| 3 | The intermediate is subjected to oxidative cyclization. A common method involves using a copper(II) catalyst in the presence of air as the oxidant.[12] | The copper catalyst facilitates the intramolecular C-N bond formation, leading to the fused triazole ring system with the expulsion of water. |
| 4 | The crude product is purified via column chromatography on silica gel using a hexane/ethyl acetate gradient. | This standard purification technique removes unreacted starting materials and byproducts to yield the pure 6,8-dibromo core scaffold. |
| 5 | The final structure is confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). | Rigorous characterization is a self-validating step to ensure the correct material is carried forward into library synthesis. |
In Silico Library Design: Charting the Chemical Space
Before committing to extensive synthesis, a virtual library should be designed to maximize diversity and drug-like properties.[13][14] This computational approach allows for the efficient triaging of ideas and prioritization of synthetic efforts.[15]
Workflow for Virtual Library Design
Caption: Workflow for computational library design.
This process begins with the core scaffold and a curated set of commercially available building blocks (e.g., boronic acids for Suzuki coupling, amines for Buchwald-Hartwig amination). A virtual library is enumerated by applying reaction rules computationally.[2][16] This large virtual collection is then filtered to remove compounds with undesirable properties, such as poor drug-likeness or known assay-interfering motifs. Finally, diversity analysis ensures that the selected subset for synthesis covers a broad and informative region of the possible chemical space.[3][17]
Navigating the Chemical Space: An Integrated Screening Approach
With a prioritized library designed, the next phase involves identifying compounds with biological activity against our chosen target class: protein kinases.
High-Throughput Screening (HTS)
The goal of HTS is to rapidly screen the synthesized library to identify "hits"—compounds that modulate the activity of the target kinase.[6] Universal kinase assays, which monitor the consumption of the common substrate ATP, are highly efficient for this purpose.[1] The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous assay that measures the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, more potent inhibition by a test compound.[1]
HTS Workflow
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A Senior Application Scientist's Review of Synthetic Routes for Substituted Triazolo[1,5-a]pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system renowned for its prevalence in medicinal chemistry and materials science. Its structural resemblance to purines allows it to function as a bioisostere, leading to applications in drug discovery for a wide range of therapeutic targets.[1] This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted triazolo[1,5-a]pyridines, focusing on the underlying mechanisms, practical considerations, and field-proven protocols. We will explore classical cyclization-rearrangement pathways, modern transition-metal-catalyzed methods, and cycloaddition reactions, offering researchers a robust toolkit for the synthesis of this valuable molecular framework.
Part 1: The Cornerstone Strategy: Cyclization of 2-Hydrazinopyridines and the Dimroth Rearrangement
One of the most reliable and widely employed routes to the[2][3][4]triazolo[1,5-a]pyridine core begins with the synthesis of 2-hydrazinopyridine. This key intermediate serves as the linchpin for subsequent cyclization reactions. The overall strategy involves the initial formation of a[2][3][4]triazolo[4,3-a]pyridine, which, under the reaction conditions, undergoes a fascinating and often spontaneous isomerization known as the Dimroth rearrangement to yield the thermodynamically more stable [1,5-a] isomer.[5]
Synthesis of the Key Precursor: 2-Hydrazinopyridine
The accessibility of the entire synthetic cascade hinges on the efficient preparation of 2-hydrazinopyridine. The most common method is the nucleophilic aromatic substitution of an activated 2-halopyridine, typically 2-chloropyridine, with hydrazine hydrate.
Causality Behind Experimental Choices: The use of a large excess of hydrazine hydrate is a critical experimental parameter. It serves a dual purpose: acting as both the nucleophile and the solvent. This high concentration drives the reaction towards the desired product and minimizes the formation of undesired bis-pyridine hydrazine side products.[6] The reaction is typically run at elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.[2]
Detailed Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine [2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol).
-
Reagent Addition: Add a significant excess of hydrazine hydrate (10 volumes, e.g., 200 mL).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (e.g., 200 mL).
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate (e.g., 5 x 500 mL) to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Product: The resulting reddish oil is 2-hydrazinopyridine, which can be used in the next step, often without further purification. A typical yield is around 78%.[2]
The Dimroth Rearrangement: From [4,3-a] to [1,5-a] Isomers
The Dimroth rearrangement is a rearrangement reaction in which the endocyclic and exocyclic nitrogen atoms of a triazole ring switch places.[4] In the context of triazolopyridine synthesis, the acid- or base-catalyzed (or even spontaneous) cyclization of a 2-hydrazinopyridine derivative first forms the kinetically favored[2][3][4]triazolo[4,3-a]pyridine. This intermediate then undergoes ring-opening to a diazo intermediate, followed by rotation and ring-closure to afford the thermodynamically stable[2][3][4]triazolo[1,5-a]pyridine.[5][7]
The presence of electron-withdrawing groups, such as nitro groups, on the pyridine ring dramatically facilitates this rearrangement. The process can become so efficient that the initial [4,3-a] isomer cannot be isolated and the [1,5-a] product is formed directly in situ.[7][8]
Diagram: The Dimroth Rearrangement Mechanism
Caption: Mechanism of[2][3][4]triazolo[1,5-a]pyridine synthesis.
Part 2: Synthesis of[2][3][7]Triazolo[1,5-a]pyridines
The synthesis of the[2][3][7]-isomeric system typically relies on different foundational strategies, most notably 1,3-dipolar cycloadditions and oxidative cyclizations.
The Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[9][10] For the synthesis of[2][3][7]triazolopyridines, this typically involves the reaction of an organic azide (the 1,3-dipole) with a pyridyne (the dipolarophile).[11][12] Pyridynes are highly reactive intermediates analogous to benzyne and can be generated in situ from appropriately substituted halopyridines. This method provides a concise route to the fused heterocyclic system.[11]
Diagram: 1,3-Dipolar Cycloaddition Workflow
Caption: Synthesis via 1,3-dipolar cycloaddition of pyridynes.
Copper-Catalyzed Oxidative Cyclization of Hydrazones
An alternative and highly efficient route involves the oxidative cyclization of hydrazones derived from 2-acylpyridines. This modern approach often utilizes a copper catalyst and an oxidant, such as atmospheric oxygen, making it an attractive "green" chemistry method.[13] The reaction proceeds by forming the hydrazone in situ, followed by a copper-catalyzed oxidative N-N bond formation to close the triazole ring.[14]
Trustworthiness of the Protocol: This method is self-validating because the reaction is driven by the formation of the stable, aromatic triazolopyridine ring system. The use of a heterogeneous catalyst, which can be recovered and reused, adds to its practicality and robustness for scaled-up syntheses.[14]
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of[2][3][7]Triazolo[1,5-a]pyridines [13][14]
-
Catalyst Preparation (if heterogeneous): Prepare or procure an appropriate copper catalyst (e.g., MCM-41-anchored copper(II)).[14]
-
Reaction Setup: In a flask, combine the 2-acylpyridine (1 eq.), hydrazine derivative (1.1 eq.), and the copper catalyst in a suitable solvent like ethyl acetate.
-
Reaction Conditions: Stir the mixture vigorously at room temperature under an atmosphere of air (or oxygen balloon). The use of ethyl acetate as the solvent has been shown to dramatically promote the oxidative N-N bond formation.[13]
-
Monitoring: Follow the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
If using a heterogeneous catalyst, filter the reaction mixture to recover the catalyst.[14]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired[2][3][7]triazolo[1,5-a]pyridine.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Isomer Formed | Key Precursors | Typical Conditions | Advantages | Disadvantages |
| Cyclization/Dimroth Rearrangement | [2][3][4] | 2-Hydrazinopyridine, Aldehydes/Acids | Heat, Acid/Base catalysis | High yields, reliable, well-established | Requires pre-synthesis of hydrazinopyridine |
| 1,3-Dipolar Cycloaddition | [2][3][7] | Halopyridine, Organic Azide | Strong base, mild temperature | Concise, good regioselectivity | Requires handling of reactive pyridyne intermediates |
| Cu-Catalyzed Oxidative Cyclization | [2][3][7] | 2-Acylpyridine, Hydrazine | Cu(II) catalyst, Air (O₂), Room Temp. | Mild conditions, green oxidant, high yields | Catalyst cost and preparation |
| Oxidative N-N Bond Formation | [2][3][4] | N-(pyridin-2-yl)amidine | PIFA or I₂/KI | Metal-free, short reaction times | Use of stoichiometric oxidants |
Part 3: Advanced Metal-Free and Catalytic Strategies
Recent advancements have focused on developing more efficient, metal-free, or novel catalytic systems to access the[2][3][4]triazolo[1,5-a]pyridine scaffold, avoiding the pre-functionalization required in the classical hydrazinopyridine route.
Direct Oxidative N-N Bond Formation
This strategy builds the triazole ring through a direct, oxidative N-N bond formation starting from readily available N-(pyridin-2-yl)amidines. The reaction is typically mediated by environmentally benign oxidants like phenyliodine(III) bis(trifluoroacetate) (PIFA) or an iodine/potassium iodide (I₂/KI) system.[15] This approach is advantageous due to its operational simplicity, short reaction times, and metal-free conditions.[15]
Tandem Reactions of Enaminonitriles
A catalyst-free and eco-friendly method has been developed using a tandem reaction between enaminonitriles and benzohydrazides under microwave irradiation.[16] This process is believed to proceed via a transamidation followed by an intramolecular nucleophilic addition and subsequent condensation to yield the final product. This method showcases a broad substrate scope and good functional group tolerance, highlighting its utility in modern synthetic chemistry.[16]
Conclusion
The synthesis of substituted triazolo[1,5-a]pyridines is a mature field with a rich diversity of reliable and innovative methodologies. The classical approach via 2-hydrazinopyridine and subsequent Dimroth rearrangement remains a workhorse for accessing the[2][3][4]-isomer. For the[2][3][7]-isomer, 1,3-dipolar cycloadditions and copper-catalyzed oxidative cyclizations offer elegant and efficient solutions. The continued development of novel transition-metal-catalyzed and metal-free oxidative strategies provides researchers with milder, more direct, and increasingly sustainable routes. The choice of synthetic pathway ultimately depends on the desired substitution pattern, the specific isomer required, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently navigate the synthesis of this critical heterocyclic scaffold.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
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- 16. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 6,8-Dibromo-triazolo[1,5-a]pyridine: A Detailed Protocol for Researchers
Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine: A Detailed Protocol for Researchers
This document provides a comprehensive, step-by-step guide for the synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol herein is designed to be clear, concise, and reproducible, with a focus on the underlying chemical principles and practical considerations for a successful synthesis.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of bromine atoms at the 6 and 8 positions can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine a valuable building block for the synthesis of novel therapeutic agents. This guide details a reliable two-step synthetic route, commencing with the dibromination of 2-aminopyridine to yield the key intermediate, 2-amino-3,5-dibromopyridine, followed by the construction of the fused triazole ring.
Synthetic Strategy Overview
The synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is achieved through a two-step process. The first step involves the electrophilic bromination of 2-aminopyridine to introduce two bromine atoms onto the pyridine ring, yielding 2-amino-3,5-dibromopyridine. The second step is a cyclization reaction where the synthesized 2-amino-3,5-dibromopyridine is treated with a suitable reagent to form the fused triazole ring.
Caption: Overall synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Part 1: Synthesis of 2-Amino-3,5-dibromopyridine
The initial step focuses on the synthesis of the key intermediate, 2-amino-3,5-dibromopyridine, through the bromination of 2-aminopyridine. While this compound can be a byproduct in the synthesis of 2-amino-5-bromopyridine, the conditions can be optimized to favor the formation of the dibrominated product.[2][4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 1.0 eq | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 2.2 eq | Brominating agent |
| Acetone | C₃H₆O | 58.08 | Solvent | |
| Ethanol (90%) | C₂H₅OH | 46.07 | For recrystallization |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in acetone.
-
Addition of NBS: Cool the solution to 10°C using an ice bath. Slowly add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 15°C. The use of NBS is a milder and more selective method for bromination compared to liquid bromine.[2]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude residue from 90% ethanol to obtain 2-amino-3,5-dibromopyridine as a solid.[2] The product can be characterized by its melting point and spectroscopic methods.
Part 2: Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
The second and final step involves the construction of the triazole ring from the 2-amino-3,5-dibromopyridine intermediate. This is achieved through a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which acts as a one-carbon synthon for the formation of the triazole ring.[5][6]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | 251.91 | 1.0 eq | Intermediate from Part 1 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | 1.5 eq | Reagent for triazole formation |
| Xylene | C₈H₁₀ | 106.16 | Solvent |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-dibromopyridine (1.0 eq) and xylene.
-
Addition of DMF-DMA: Add N,N-dimethylformamide dimethyl acetal (1.5 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction involves the initial formation of an N,N-dimethylformimidamide intermediate, which then undergoes intramolecular cyclization to form the triazole ring.[5][6]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Purification: Collect the precipitate by filtration and wash with a small amount of cold xylene or another suitable solvent like hexane. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care.
-
Xylene is flammable. Avoid open flames and ensure proper ventilation.
Application Note: Accelerated Synthesis of Triazolo[1,5-a]pyridines via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Triazolo[1,5-a]pyridines and the Advent of Microwave Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[4][5] These bicyclic nitrogen-containing compounds are isoelectronic with purines, allowing them to function as effective biomimetics and interact with a wide array of biological targets.[6] This has led to their incorporation into a variety of pharmacologically active agents, including anti-inflammatory compounds, anticancer agents, and inhibitors of key enzymes like Janus kinase (JAK1/2) and α-glucosidase.[4][7][8]
Traditionally, the synthesis of these valuable compounds has often involved multi-step procedures, harsh reaction conditions, and long reaction times, sometimes requiring the use of heavy metal catalysts or strong oxidants.[1][3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the construction of such heterocyclic systems.[2][9][10] Microwave irradiation offers a powerful alternative to conventional heating, utilizing dielectric heating to achieve rapid and uniform temperature elevation within the reaction mixture.[11] This often leads to dramatic reductions in reaction times, increased product yields, enhanced purity, and the potential for solvent-free reactions, aligning with the principles of green chemistry.[2][11]
This application note provides a detailed overview and a robust protocol for the microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines, designed to be a practical guide for researchers in both academic and industrial settings.
Reaction Mechanism: A Tandem Approach to Heterocycle Formation
A prevalent and efficient microwave-assisted strategy for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves a catalyst-free tandem reaction between enaminonitriles and benzohydrazides.[1][12][13] The proposed mechanism unfolds through a sequence of intramolecular transformations, as illustrated below.
The reaction is initiated by a transamidation between the enaminonitrile and the benzohydrazide. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the nitrile group, leading to the formation of a five-membered triazole ring. Subsequent condensation and aromatization yield the final[1][2][3]triazolo[1,5-a]pyridine product. The high temperatures rapidly achieved under microwave irradiation are crucial for driving this tandem sequence to completion in a short timeframe.[1][12]
Figure 1: Plausible reaction mechanism for the microwave-assisted synthesis.
Experimental Workflow: From Reagents to Purified Product
The overall workflow for the microwave-assisted synthesis of triazolo[1,5-a]pyridines is streamlined for efficiency and high throughput. The process begins with the preparation of the reaction mixture, followed by microwave irradiation, and concludes with product purification.
Figure 2: General experimental workflow for the synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of[1][2][3]Triazolo[1,5-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment:
-
Substituted enaminonitrile (1.0 equiv.)
-
Substituted benzohydrazide (2.0 equiv.)
-
Dry toluene (or other suitable high-boiling solvent)
-
Microwave synthesis vial (0.5–2.0 mL) with a magnetic stir bar
-
Microwave synthesizer (e.g., QPro-M or similar)[14]
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Vial Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add the enaminonitrile (e.g., 0.175 mmol, 1.0 equiv.) and the corresponding benzohydrazide (e.g., 0.35 mmol, 2.0 equiv.).[1]
-
Solvent Addition: Add dry toluene (approximately 1.5 mL) to the vial. The use of a dry, high-boiling point solvent is critical for reaching the necessary reaction temperatures under microwave conditions.[1][12]
-
Vial Sealing: Securely cap the reaction vial. If necessary, evacuate and backfill the vial with an inert gas like nitrogen, particularly if substrates are sensitive to air or moisture.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture at a set temperature (typically 120-140 °C) for a specified time (often between 10-40 minutes).[1][14] The power will be modulated by the instrument to maintain the target temperature.
-
Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature and carefully open it. Spot a small aliquot of the reaction mixture on a TLC plate to monitor the consumption of starting materials and the formation of the product. If the reaction is incomplete, reseal the vial and continue irradiation.
-
Workup: Once the reaction is complete as indicated by TLC, allow the vial to cool to room temperature. Transfer the reaction mixture directly onto a silica gel column for purification.[1][12]
-
Purification: Elute the product using an appropriate solvent system (e.g., chloroform/ethyl acetate, 10:1).[1][12] Collect the fractions containing the desired product.
-
Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified[1][2][3]triazolo[1,5-a]pyridine. Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Reaction Parameters and Substrate Scope
The efficiency of the microwave-assisted synthesis is highly dependent on the choice of solvent and temperature. The following table summarizes typical conditions and outcomes for this synthetic methodology.
| Entry | Starting Materials | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Enaminonitrile + Benzohydrazide | Toluene | 140 | 3 | 89 | [12] |
| 2 | 1-amino-2-imino-pyridine + Acetic Acid | Ethanol | 100 | 15 | 92 | [3] |
| 3 | 5-(methylthio)-2H-1,2,4-triazol-3-amine + Diketone + Aldehyde | Ethanol | 120 | 10-15 | ~60-78 | [14] |
| 4 | Enaminonitrile + Benzohydrazide | Pyridine | 120 | 24 (h) | 76 | [1] |
| 5 | Enaminonitrile + Benzohydrazide | Xylene | 120 | 24 (h) | 69 | [1] |
Note: The reaction times for entries 4 and 5 are from conventional heating experiments, highlighting the significant time reduction achieved with microwave irradiation as shown in entry 1.
This method demonstrates good functional group tolerance, with both electron-donating and electron-withdrawing substituents on the aromatic rings of the starting materials generally well-tolerated, leading to good to excellent yields of the desired products.[1][12]
Conclusion: A Superior Synthetic Strategy
Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important[1][2][3]triazolo[1,5-a]pyridines. This approach offers a facile, rapid, and often catalyst-free route to these valuable heterocyclic compounds.[1][3][13] The key advantages include a dramatic reduction in reaction times, high yields, and cleaner reaction profiles, which simplify product purification.[2][14] By leveraging the principles of microwave chemistry, researchers can accelerate the discovery and development of novel therapeutics based on the triazolo[1,5-a]pyridine scaffold.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsisinternational.org [rsisinternational.org]
Introduction: The Triazolo[1,5-a]pyridine Scaffold in Modern Chemistry
An Application Guide for the Strategic Functionalization of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine via Suzuki-Miyaura Cross-Coupling
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[4] Its unique electronic properties and rigid structure make it a cornerstone for developing novel therapeutic agents, including inhibitors for enzymes like α-glucosidase, and functional materials.[4][5] The di-halogenated derivative, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, serves as a highly versatile and powerful building block. The two bromine atoms provide orthogonal handles for sequential or simultaneous functionalization, enabling the generation of complex molecular architectures.
Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and ester reagents.[1][6] This guide provides a detailed technical overview, field-proven protocols, and mechanistic insights for performing selective mono-arylation and comprehensive di-arylation of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, tailored for researchers in organic synthesis and drug development.
Reaction Mechanism and Principles of Site-Selectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[7][8] Understanding this mechanism is paramount to troubleshooting and optimizing reaction outcomes.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazolopyridine, forming a Pd(II) intermediate. This is often the rate-determining step.[8][9]
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) center. This step requires activation of the boron reagent by a base to form a more nucleophilic "ate" complex.[1][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[7][8]
Controlling Site-Selectivity: C8 vs. C6
With two non-equivalent bromine atoms, controlling which position reacts first is the primary synthetic challenge. The regiochemical outcome is governed by a combination of electronic and steric factors.
-
Electronic Effects: In di-halogenated N-heterocycles, the carbon-halide bond at a position that is more electron-deficient is typically more susceptible to oxidative addition.[11][12] For 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, the C8 position is adjacent to the pyridine nitrogen, rendering it more electrophilic than the C6 position. Therefore, selective mono-arylation is predicted to occur preferentially at the C8 position.[11][13]
-
Steric Hindrance: While less influential with bromine, significant steric bulk on the incoming boronic acid or the catalyst's ligand sphere can modulate reactivity.
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can dramatically alter the reactivity and selectivity of the palladium catalyst, sometimes leading to unconventional site-selectivity.[13][14]
By carefully controlling the stoichiometry of the boronic acid (using ~1.0 equivalent), one can favor the formation of the 8-aryl-6-bromo intermediate. To achieve di-arylation, an excess of the boronic acid (>2.0 equivalents) and typically more forcing conditions are required to overcome the lower reactivity of the C6-Br bond.
Deep Dive: The Role of Key Reaction Components
The success of a Suzuki coupling hinges on the judicious selection of each component.
| Component | Role & Rationale | Common Choices | Field Insights |
| Pd Precatalyst | Source of the active Pd(0) catalyst. | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for routine couplings but can be sensitive. Using a combination of a Pd(II) or Pd(0) source like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand offers greater modularity and performance.[15] |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and facilitates the catalytic cycle steps. | PPh₃, SPhos, XPhos, RuPhos, IPr | For challenging substrates like di-halogenated heterocycles, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often superior, promoting efficient oxidative addition and reductive elimination.[16][17] |
| Boron Reagent | Source of the nucleophilic carbon fragment. | Arylboronic Acids, Arylboronic Pinacol Esters | Boronic acids are generally more reactive but can be prone to decomposition (protodeboronation).[3] Pinacol esters offer superior stability, are easier to handle and purify, and are often preferred in complex, multi-step syntheses despite potentially requiring more forcing conditions.[2][3] |
| Base | Activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle. | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can dramatically influence the reaction rate and outcome.[18] K₃PO₄ and Cs₂CO₃ are stronger bases that are often effective when weaker carbonates fail. The base must be sufficiently strong to facilitate boronate formation but not so strong as to cause substrate or product degradation. |
| Solvent | Solubilizes reactants and facilitates heat transfer. Often a mixture of an organic solvent and water. | Dioxane/H₂O, Toluene/EtOH/H₂O, DME/H₂O | The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocols
The following protocols provide a robust starting point for the functionalization of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Selective C8 Mono-Arylation
This protocol is optimized for the selective substitution at the more reactive C8 position.
Table 1: Optimized Conditions for Selective Mono-Arylation
| Parameter | Recommended Value | Rationale |
| Substrate | 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine | 1.0 equiv. |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.05 - 1.1 equiv. |
| Pd Precatalyst | Pd(OAc)₂ | 2 mol % |
| Ligand | SPhos | 4.4 mol % |
| Base | K₂CO₃ | 2.0 - 3.0 equiv. |
| Solvent System | 1,4-Dioxane / H₂O | 5:1 ratio (0.1 M concentration) |
| Temperature | 80 - 90 °C | |
| Reaction Time | 4 - 12 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.05 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.044 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (5:1 v/v) via syringe to achieve a final concentration of approximately 0.1 M with respect to the substrate.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete when the starting dibromo material is consumed, showing conversion to a major, less polar mono-arylated product.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 8-aryl-6-bromo-[1][2][3]triazolo[1,5-a]pyridine product.
Protocol 2: Di-Arylation
This protocol is designed to achieve substitution at both the C6 and C8 positions.
Table 2: Optimized Conditions for Di-Arylation
| Parameter | Recommended Value | Rationale |
| Substrate | 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine | 1.0 equiv. |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 2.5 - 3.0 equiv. |
| Pd Precatalyst | Pd(PPh₃)₄ | 5 mol % |
| Base | K₂CO₃ or Cs₂CO₃ | 3.0 - 4.0 equiv. |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 ratio (0.1 M concentration) |
| Temperature | 100 - 110 °C | |
| Reaction Time | 12 - 24 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate and the appearance of the significantly less polar di-arylated product.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the desired 6,8-diaryl-[1][2][3]triazolo[1,5-a]pyridine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)); Insufficiently degassed solvent; Impure reagents; Ineffective base. | Ensure rigorous degassing of solvents. Use fresh, high-purity reagents. Try a stronger base like K₃PO₄ or Cs₂CO₃. Use a more robust ligand like XPhos or SPhos with a Pd(OAc)₂ precatalyst. |
| Debromination | Side reaction where a bromine is replaced by hydrogen. Can be promoted by impurities or excess reaction time/temperature. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Ensure the boronic acid is of high purity. |
| Stalled at Mono-arylation | The C6-Br bond is significantly less reactive; Insufficient equivalents of boronic acid; Catalyst deactivation over time. | Increase the temperature. Add a fresh portion of catalyst and ligand. Ensure a sufficient excess (>2.2 equiv.) of the boronic acid is used. Switch to a more robust catalyst system (e.g., Pd₂(dba)₃/XPhos). |
| Poor Yield after Purification | Decomposition on silica gel; Product volatility. | Consider purifying with a deactivated silica gel (e.g., treated with triethylamine). Alternatively, use a different purification method like recrystallization if the product is crystalline. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Brominated Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Triazolopyridines in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. Its unique structural and electronic features make it a cornerstone in the design of novel drug candidates. The functionalization of this core structure is paramount in modulating its pharmacological profile, and the introduction of amino groups is a particularly powerful strategy for enhancing potency, selectivity, and pharmacokinetic properties.
The Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[3] This palladium-catalyzed cross-coupling reaction allows for the efficient union of aryl or heteroaryl halides with a diverse array of primary and secondary amines, overcoming the limitations of traditional methods.[3] For brominated triazolopyridines, which can be challenging substrates due to their electron-deficient nature and the potential for catalyst inhibition by the pyridine nitrogen, the Buchwald-Hartwig amination offers a transformative approach to synthesize novel amino-substituted derivatives with high efficiency and broad functional group tolerance.
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination of brominated triazolopyridines, from its underlying mechanism to practical, field-proven protocols and troubleshooting strategies.
The Catalytic Heart of the Reaction: Unraveling the Mechanism
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) and palladium(II) intermediate. Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The generally accepted catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the brominated triazolopyridine. This step forms a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center of the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated triazolopyridine from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine byproduct.[3]
Optimizing the Reaction: A Guide to Key Parameters
The success of the Buchwald-Hartwig amination of brominated triazolopyridines is highly dependent on the careful selection of the reaction components. The electron-deficient nature of the triazolopyridine ring and the presence of the basic pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity, necessitate a well-optimized system.
| Parameter | Common Choices & Recommendations for Brominated Triazolopyridines | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | These are common and effective Pd(0) and Pd(II) sources. Pd(II) precatalysts are reduced in situ to the active Pd(0) species. For challenging substrates, pre-formed palladium-ligand complexes can offer improved reactivity and reproducibility. |
| Ligand | Bulky, electron-rich phosphines are crucial. - XPhos: Often the ligand of choice for heteroaromatic substrates.[4] - RuPhos, BrettPhos: Also demonstrate excellent performance with challenging amines and heteroaryl halides.[5] - BINAP, Xantphos: Can be effective, but may require more optimization. | The steric bulk of the ligand promotes the reductive elimination step and prevents the formation of inactive catalyst species. The electron-donating nature of the ligand facilitates the oxidative addition step. For triazolopyridines, a bulky ligand can also mitigate the inhibitory coordination of the pyridine nitrogen to the palladium center. |
| Base | Strong, non-nucleophilic bases are generally required. - NaOtBu, KOtBu: The most commonly used and highly effective bases.[6] - LHMDS, K₃PO₄, Cs₂CO₃: Can be used, particularly if the substrate is sensitive to alkoxide bases. | The base is critical for deprotonating the amine to form the palladium-amido complex, which is a key step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Anhydrous, aprotic solvents are essential. - Toluene, Dioxane, THF: Common choices that offer good solubility for the reactants and catalyst system. | The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature. Rigorous exclusion of water and oxygen is critical to prevent catalyst deactivation. |
| Temperature | Typically 80-120 °C | The reaction temperature is a critical parameter that often requires optimization. Higher temperatures are generally needed for less reactive substrates or when using weaker bases. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential to prevent catalyst deactivation. |
Field-Proven Protocol: Buchwald-Hartwig Amination of a Brominated Triazolopyridine
This protocol provides a general and robust starting point for the Buchwald-Hartwig amination of a brominated triazolopyridine with a primary or secondary amine. Note: Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Brominated triazolopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and base under a stream of inert gas.
-
Add the brominated triazolopyridine to the Schlenk tube.
-
Seal the tube with a septum and evacuate and backfill with the inert gas (repeat this cycle three times) to ensure a completely inert atmosphere.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe. If the amine is a solid, it can be added along with the other solid reagents in the first step.
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 90-110 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aminotriazolopyridine.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This troubleshooting guide addresses common issues encountered during the Buchwald-Hartwig amination of brominated triazolopyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature is too low. 4. Catalyst inhibition by the pyridine nitrogen. | 1. Use a fresh batch of palladium precatalyst and ensure an inert atmosphere. Consider using a pre-formed palladium-ligand complex. 2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). 3. Increase the reaction temperature in increments of 10 °C. 4. Use a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to disfavor coordination of the pyridine nitrogen. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-hydride elimination is competing with reductive elimination. 2. The amine is degrading under the reaction conditions. | 1. Use a more sterically hindered ligand to promote reductive elimination. Lowering the reaction temperature may also help. 2. Ensure the purity of the amine. Consider using a milder base or lower reaction temperature. |
| Inconsistent Results | 1. Presence of oxygen or moisture. 2. Impurities in reagents or solvent. | 1. Ensure all glassware is thoroughly oven-dried and the reaction is set up under a strictly inert atmosphere. 2. Use freshly purified and degassed solvents. Ensure the purity of the brominated triazolopyridine and the amine. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and difficult to elute from silica gel. 2. Product is unstable on silica gel. | 1. Use a more polar eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Minimize the time the product is on the silica gel column. Consider alternative purification methods such as crystallization or preparative HPLC. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of the C6 and C8 Positions of theTriazolo[4,3-a]pyridine Core
Application Notes & Protocols: Strategic Functionalization of the C6 and C8 Positions of the[1][2][3]Triazolo[4,3-a]pyridine Core
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[4][5][6][7] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][6][8] The ability to precisely install substituents on the pyridine ring of this fused system is paramount for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of synthetic strategies and step-by-step protocols for the regioselective functionalization of the C6 and C8 positions, two key vectors for molecular diversification. We will explore the underlying principles of C-H activation for C8 functionalization and halogenation-coupled cross-coupling for C6 modification, offering researchers a robust toolkit for analog synthesis.
Strategic Considerations: The Electronic Landscape of Triazolopyridine
The regioselectivity of C-H functionalization on the[1][2][3]triazolo[4,3-a]pyridine core is governed by the electronic and steric environment of the pyridine ring. The C8 position is inherently more electron-rich and sterically accessible, making it the preferred site for electrophilic attack and transition-metal-catalyzed C-H activation. Conversely, the C6 position is less electronically activated. Therefore, a common strategy for functionalizing C6 involves an initial regioselective halogenation, which installs a handle for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.[9] Understanding this electronic dichotomy is crucial for designing effective and selective synthetic routes.
Methodologies for C8 Functionalization: Direct C-H Activation
Direct C-H activation has emerged as a powerful, atom-economical strategy for forging new carbon-carbon and carbon-heteroatom bonds. For the triazolopyridine core, palladium-catalyzed C-H arylation is particularly effective at the C8 position.
Mechanism: The Concerted Metalation-Deprotonation (CMD) Pathway
The accepted mechanism for this transformation is the Concerted Metalation-Deprotonation (CMD) pathway.[1][3][10] In this process, a high-valent palladium(II) catalyst coordinates to the C8 C-H bond. A carboxylate or carbonate base then assists in the deprotonation of the C-H bond in a single, concerted transition state, forming a palladacycle intermediate without proceeding through a formal oxidative addition.[1][2][11] This palladacycle can then engage with a coupling partner (e.g., an aryl halide) to complete the catalytic cycle and deliver the C8-functionalized product. The CMD mechanism is often lower in energy compared to other C-H activation pathways and is common for late transition metals like Pd(II).[1]
Caption: Figure 1: Simplified Concerted Metalation-Deprotonation (CMD) Pathway for C8 Arylation.
Methodologies for C6 Functionalization: A Two-Step Approach
Directing functionalization to the C6 position typically requires a two-step sequence: regioselective halogenation followed by a transition metal-catalyzed cross-coupling reaction.
Step 1: Regioselective Halogenation
Introducing a halogen (typically bromine or chlorine) at the C6 position creates a versatile synthetic handle. This can often be achieved using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The regioselectivity is influenced by the reaction conditions and any directing groups present on the triazolopyridine core. While C8 is electronically favored, careful tuning of conditions can promote halogenation at C6.[12][13][14]
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
With the C6-halo-triazolopyridine in hand, a variety of substituents can be introduced via cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[9][15][16] The reaction couples the C6-halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance and reliability.
Caption: Figure 2: General Workflow for C6 Functionalization.
Experimental Protocols
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Palladium-Catalyzed C8-Arylation of[1][2][3]Triazolo[4,3-a]pyridine
This protocol describes a representative direct C-H arylation at the C8 position using palladium acetate as the catalyst.
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk tube, add[1][2][3]triazolo[4,3-a]pyridine, aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMA and pivalic acid via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C8-arylated product.
-
Protocol 2: Two-Step C6-Functionalization via Suzuki-Miyaura Coupling
Part A: Regioselective C6-Bromination
-
Materials:
-
Procedure:
-
Dissolve[1][2][3]triazolo[4,3-a]pyridine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography to isolate 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.
-
Part B: C6-Arylation via Suzuki-Miyaura Coupling
-
Materials:
-
Procedure:
-
In a round-bottom flask, combine 6-bromo-[1][2][3]triazolo[4,3-a]pyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the solvent mixture (Toluene/Ethanol/Water).
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere.
-
Stir vigorously for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired C6-arylated product.
-
Data Summary
The following table provides representative data for the described functionalization reactions. Yields are illustrative and will vary based on the specific substrates used.
| Position | Reaction Type | Catalyst/Reagent | Substrate Scope | Typical Yield (%) |
| C8 | C-H Arylation | Pd(OAc)₂ / PivOH | Electron-rich & neutral aryl bromides | 60-85% |
| C6 | Bromination | NBS | Unsubstituted Core | 70-90% |
| C6 | Suzuki Coupling | Pd(PPh₃)₄ | Aryl & heteroaryl boronic acids | 65-95% |
Conclusion
The selective functionalization of the C6 and C8 positions of the[1][2][3]triazolo[4,3-a]pyridine core is a critical capability for medicinal chemists. By leveraging modern synthetic methods such as palladium-catalyzed C-H activation and Suzuki-Miyaura cross-coupling, researchers can efficiently generate diverse libraries of compounds for structure-activity relationship studies. The strategic application of direct C8-arylation and a two-step C6-halogenation/coupling sequence provides reliable and regioselective access to these key positions, accelerating the drug discovery process.
References
- 1. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 7. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave assisted regioselective halogenation of benzo[b][1,4]oxazin-2-ones via sp2 C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Screening of 6,8-Dibromo-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[4][5][6] The novel compound, 6,8-Dibromo-triazolo[1,5-a]pyridine, represents an unexplored chemical entity with significant therapeutic potential. This document provides a comprehensive guide for the initial in vitro biological screening of this compound. We present a tiered approach, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by targeted assays to explore its potential as an anti-inflammatory and kinase-modulating agent. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to elucidate the bioactivity of this promising molecule.
Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold
The fusion of a triazole and a pyridine ring creates the[1][2][3]triazolo[1,5-a]pyridine system, a structure that is isoelectronic with purines, allowing it to interact with a variety of biological targets.[7] This has led to the development of compounds with diverse pharmacological profiles. For instance, various derivatives have shown potent activity against cancer cell lines, pathogenic microbes, and have been investigated as inhibitors of key enzymes in signaling pathways, such as kinases and phosphoinositide 3-kinases (PI3K).[5] Given the rich therapeutic landscape of this chemical class, the systematic evaluation of novel derivatives like 6,8-Dibromo-triazolo[1,5-a]pyridine is a critical step in the drug discovery process.
This guide outlines a logical screening cascade, designed to efficiently characterize the biological profile of 6,8-Dibromo-triazolo[1,5-a]pyridine.
Tier 1: Foundational Cytotoxicity and Viability Screening
A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation.[2] This establishes the concentration range at which the compound can be tested for specific biological activities without inducing overt toxicity. We present two complementary colorimetric assays for this purpose: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[1] Running both assays provides a more complete picture, as a compound could, for example, inhibit metabolic activity without causing immediate cell death.
Experimental Workflow: Tier 1 Screening
Caption: Workflow for Tier 1 Cytotoxicity Screening.
Protocol 2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][8]
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
6,8-Dibromo-triazolo[1,5-a]pyridine
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of 6,8-Dibromo-triazolo[1,5-a]pyridine (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2.2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[1]
-
Procedure:
-
Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% Trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[1]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol and determine the IC₅₀ value.
-
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial metabolic activity | Measures total cellular protein content |
| Endpoint | Formazan crystal formation | Protein-bound dye |
| Wavelength | 570 nm | 540 nm |
| Fixation Step | No | Yes (TCA) |
Tier 2: Screening for Specific Biological Activities
Based on the promising activities of related triazolopyridine compounds, a logical next step is to investigate the anti-inflammatory and kinase inhibitory potential of 6,8-Dibromo-triazolo[1,5-a]pyridine. These assays should be conducted at non-cytotoxic concentrations as determined in Tier 1.
Anti-inflammatory Activity
Inflammation is a key process in many diseases. An effective way to screen for anti-inflammatory properties is to use a cell-based model that mimics an inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages.[9]
Protocol 3.1.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
During inflammation, large amounts of nitric oxide (NO) are produced by inducible nitric oxide synthase (iNOS). Therefore, the inhibition of NO production is a key indicator of anti-inflammatory activity.
-
Materials:
-
THP-1 (human monocytic cell line) or RAW 264.7 (murine macrophage cell line)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Culture medium, 96-well plates
-
-
Procedure:
-
Cell Culture and Differentiation: Seed THP-1 cells and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. Then, wash and rest the cells in fresh medium for 24 hours.
-
Treatment: Pre-treat the differentiated macrophages with various non-toxic concentrations of 6,8-Dibromo-triazolo[1,5-a]pyridine for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a positive control (e.g., a known anti-inflammatory drug like dexamethasone) and a negative control (LPS only).
-
Incubation: Incubate for 24 hours at 37°C.
-
NO Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
-
Protocol 3.1.2: Measurement of Pro-inflammatory Cytokines (TNF-α)
LPS stimulation also leads to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9] Measuring the reduction of these cytokines is another robust method to assess anti-inflammatory effects.
-
Procedure:
-
Follow steps 1-4 from the NO inhibition protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-only control.
-
Inflammatory Signaling Pathway
Caption: Simplified LPS-induced inflammatory pathway.
Kinase Inhibitory Activity
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[10] Many triazolopyridine derivatives have been identified as kinase inhibitors.[5] An initial screen against a panel of kinases can reveal potential targets. This is often performed as a fee-for-service by specialized companies.[3][11]
Protocol 3.2.1: General In Vitro Kinase Inhibition Assay (Radiometric)
Radiometric assays are considered the gold standard for directly measuring enzyme activity.[3] They measure the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Principle:
-
The kinase, a specific substrate (protein or peptide), and ATP (spiked with radioactive ³²P-ATP or ³³P-ATP) are combined in a reaction buffer.
-
The compound of interest is added at various concentrations.
-
The kinase transfers the radiolabeled phosphate to the substrate.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unused ATP.
-
The amount of radioactivity incorporated into the substrate is measured, which is inversely proportional to the inhibitory activity of the compound.
-
-
General Procedure Outline:
-
Reaction Setup: In a microplate, combine the kinase, substrate, and buffer.
-
Compound Addition: Add 6,8-Dibromo-triazolo[1,5-a]pyridine at a range of concentrations (e.g., 10-point dose curve).
-
Initiation: Start the reaction by adding the ATP/radiolabeled ATP mixture. It is recommended to use an ATP concentration close to the Kₘ value for the specific kinase to ensure comparable IC₅₀ values.[10]
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining ATP (e.g., using phosphocellulose paper).
-
Detection: Quantify the radioactivity of the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC₅₀ value.
-
| Assay Type | Target | Principle | Typical Readout |
| Anti-inflammatory | LPS-stimulated macrophages | Inhibition of NO and TNF-α production | Colorimetric (Griess) or ELISA |
| Kinase Inhibition | Purified Kinase Enzyme | Inhibition of substrate phosphorylation | Radioactivity or Luminescence |
Data Interpretation and Next Steps
The initial screening cascade will generate crucial data to guide further investigation.
-
Cytotoxicity (IC₅₀): Provides a measure of the compound's general toxicity to cells. A high IC₅₀ is generally desirable for non-cancer indications, while a low IC₅₀ against cancer cells is promising for oncology applications.
-
Anti-inflammatory Activity (IC₅₀): An IC₅₀ value significantly lower than the cytotoxicity IC₅₀ suggests a specific anti-inflammatory effect.
-
Kinase Inhibition (IC₅₀): Identification of potent inhibition of a specific kinase (low IC₅₀) would warrant further investigation into the mechanism of action and selectivity profiling against other kinases.
A promising "hit" compound would exhibit potent activity in a specific Tier 2 assay with a clear window of selectivity over its general cytotoxicity. Future work would involve confirming these activities in secondary assays, exploring structure-activity relationships (SAR) with analogues, and eventually moving to more complex cellular and in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Kinase inhibition assay protocol for novel heterocyclic compounds
Application Notes & Protocols
Introduction: Targeting the Kinome with Novel Heterocyclic Scaffolds
Protein kinases, constituting one of the largest and most functionally diverse gene families, are central regulators of virtually all cellular signaling pathways.[1][2] They catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a post-translational modification that acts as a molecular switch to control processes like cell growth, differentiation, and metabolism.[2][3] Given their pivotal role, dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[3][4]
Heterocyclic compounds form the backbone of a significant portion of approved kinase inhibitors. Their rigid scaffolds, rich three-dimensional architecture, and capacity for diverse functionalization allow them to form specific, high-affinity interactions within the kinase ATP-binding pocket and other allosteric sites. The development of novel heterocyclic compounds requires robust, reliable, and reproducible methods to quantify their inhibitory potency and selectivity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and detailed, field-proven protocols for conducting kinase inhibition assays, with a focus on ensuring scientific integrity and generating high-quality, actionable data.
Pillar 1: The Principle of Measuring Kinase Inhibition
A kinase inhibition assay quantifies the ability of a test compound to modulate the catalytic activity of a kinase enzyme.[3] The fundamental reaction involves the kinase, a substrate (which can be a protein or peptide), and a phosphate donor, typically Adenosine Triphosphate (ATP). The reaction yields a phosphorylated substrate and Adenosine Diphosphate (ADP).
Caption: The Kinase Reaction and Point of Inhibition.
Assays are designed to measure either the consumption of a reactant (ATP) or the formation of a product (ADP or the phospho-substrate).[3] They can be broadly categorized into two main types: biochemical assays and cell-based assays.
-
Biochemical Assays: These in vitro assays use purified, recombinant kinase enzymes and substrates.[5][6] They provide a direct measure of a compound's interaction with its target kinase in a controlled environment, free from the complexities of a cellular system. This makes them ideal for primary screening and for determining intrinsic potency (e.g., IC50).[4]
-
Cell-Based Assays: These assays measure kinase activity or the consequences of its inhibition within living cells.[7] They provide crucial information on a compound's cell permeability, its interaction with the target in a physiological context (e.g., at high intracellular ATP concentrations), and its effect on downstream signaling pathways.[8][9]
Pillar 2: Designing a Self-Validating Biochemical Assay
A robust biochemical assay is the cornerstone of any kinase inhibitor program. Its design must prioritize accuracy, reproducibility, and suitability for the intended throughput.
Critical Parameter: The Role of ATP Concentration
For ATP-competitive inhibitors, which represent the majority of kinase-targeted drugs, the concentration of ATP in the assay is a critical determinant of the measured potency (IC50). The relationship is described by the Cheng-Prusoff equation :
IC50 = Ki (1 + [ATP] / Km) [8]
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
Ki is the inhibitor's binding affinity constant.
-
[ATP] is the concentration of ATP in the assay.
-
Km is the Michaelis-Menten constant for ATP (the concentration at which the kinase activity is half-maximal).
This equation highlights that the measured IC50 value is dependent on the ATP concentration used.[10] Biochemical assays are often run at an ATP concentration equal to the Km of the kinase. Under these conditions, the IC50 is approximately 2x the Ki, allowing for a more direct comparison of inhibitor affinities across different kinases.[8][11] However, it is vital to remember that intracellular ATP concentrations are in the millimolar (mM) range, far higher than the Km of most kinases.[8][11] Therefore, potent inhibitors identified in low-ATP biochemical assays must later be validated in cell-based assays that better reflect physiological conditions.[1]
Choosing the Right Detection Technology
Several technologies exist to measure kinase activity, each with distinct advantages and limitations.[5][12] Luminescence-based assays are widely adopted for high-throughput screening (HTS) due to their high sensitivity, broad dynamic range, and simple "add-and-read" format.[1][13]
| Assay Technology | Principle | Advantages | Limitations |
| Radiometric | Measures the incorporation of a radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.[5] | Gold standard; direct measurement; highly sensitive.[5] | Requires handling of radioactive materials; generates hazardous waste; not easily automated.[3] |
| Luminescence | Measures light output from a luciferase-based reaction that quantifies either remaining ATP (Kinase-Glo®) or generated ADP (ADP-Glo™).[6][14] | High sensitivity; wide dynamic range; HTS-compatible; homogeneous format.[13][15] | Susceptible to interference from compounds that inhibit luciferase.[5][16] |
| Fluorescence Polarization (FP) | Measures the change in rotational mobility of a fluorescently labeled tracer that binds to a phospho-specific antibody.[17][18][19] | Homogeneous format; sensitive; widely used in HTS.[20] | Requires specific antibodies and fluorescent tracers; potential for compound interference.[12] |
Protocol 1: Luminescence-Based Biochemical Assay (ADP-Glo™)
This protocol describes a universal, homogeneous luminescence assay for measuring the activity of any ADP-producing enzyme, including protein kinases. The assay is performed in two steps: first, the kinase reaction occurs, then the remaining ATP is depleted and the generated ADP is converted back into ATP, which is quantified by a luciferase reaction. The amount of light generated is directly proportional to the kinase activity.[6][21]
Materials
-
Purified, active kinase of interest
-
Specific peptide or protein substrate
-
Novel heterocyclic compounds (dissolved in 100% DMSO)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Solid white, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for the ADP-Glo™ Luminescence Kinase Assay.
Step-by-Step Procedure
Part A: Kinase Reaction
-
Compound Preparation: Prepare a serial dilution of your novel heterocyclic compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve.
-
Assay Plating: In a 384-well plate, add 250 nL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.
-
Enzyme Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.
-
Expert Insight: This step allows the compound to bind to the kinase before the reaction is initiated, which is particularly important for inhibitors with slow binding kinetics.[22]
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a 2X Substrate/ATP master mix in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase. Add 2.5 µL of this master mix to each well to start the reaction.
-
Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
Part B: Signal Detection
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[15][21]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin needed to produce light.[21]
-
Final Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The integration time should be set between 0.5 to 1 second per well.
Pillar 3: Ensuring Trustworthiness - Assay Validation and Data Analysis
Generating data is only half the battle; ensuring its quality is paramount. Every assay should be validated to confirm its suitability for screening and inhibitor characterization.
Assay Quality Control: The Z'-Factor
The Z'-factor (pronounced "Z-prime") is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.[23][24] It provides a measure of the separation between the positive and negative control signals relative to their variability.[25]
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
σp and σn are the standard deviations of the positive (p) and negative (n) controls.
-
μp and μn are the means of the positive and negative controls.
-
Negative Control (0% Inhibition): Kinase reaction with DMSO vehicle only. This represents the maximum signal.
-
Positive Control (100% Inhibition): Kinase reaction with a known, potent inhibitor or a "no enzyme" control. This represents the minimum signal.
| Z'-Factor Value | Assay Quality Assessment |
| > 0.5 | Excellent assay, suitable for HTS.[25] |
| 0 to 0.5 | Marginal assay, may require optimization.[25] |
| < 0 | Poor assay, not suitable for screening.[24][25] |
An assay with a Z'-factor > 0.5 is considered robust and reliable for identifying true hits while minimizing false positives and negatives.[26]
Quantifying Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[27][28] It is the most common measure of an inhibitor's potency.[29]
Data Analysis Workflow
Caption: Workflow for calculating the IC50 value from raw assay data.
-
Normalization: Convert the raw luminescence data into percent inhibition using the positive (100% inhibition) and negative (0% inhibition) controls.
-
% Inhibition = 100 * (SignalNegative - SignalSample) / (SignalNegative - SignalPositive)
-
-
Plotting: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[27]
-
IC50 Calculation: The IC50 is the concentration at the inflection point of the fitted curve.[27]
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
After identifying potent inhibitors in biochemical assays, the next critical step is to confirm that they can enter cells and bind to their intended kinase target.[4] The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding at specific protein targets in live cells.
The assay uses a target kinase fused to a bright NanoLuc® luciferase energy donor and a fluorescent tracer that reversibly binds to the kinase, acting as the energy acceptor. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[9]
Procedure Overview
-
Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the NanoLuc®-kinase fusion protein. Plate the transfected cells into a white, 384-well assay plate.
-
Compound Addition: Serially dilute the test compounds and add them to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells at its pre-determined optimal concentration.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the system to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the inhibitor concentration and fit to a sigmoidal curve to determine the cellular IC50.
This cell-based validation provides a more physiologically relevant measure of a compound's potency, accounting for cell permeability and the competitive effects of high intracellular ATP concentrations.[8][9]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com.br [promega.com.br]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. inits.at [inits.at]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. ebiotrade.com [ebiotrade.com]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 24. punnettsquare.org [punnettsquare.org]
- 25. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. courses.edx.org [courses.edx.org]
- 28. IC50 - Wikipedia [en.wikipedia.org]
- 29. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 6,8-Dibromo-triazolo[1,5-a]pyridine in Medicinal Chemistry
Application Notes and Protocols for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine in Medicinal Chemistry
Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery
The[1][2][3]triazolo[1,5-a]pyridine core is a significant pharmacophore in modern medicinal chemistry, recognized for its role in a variety of biologically active compounds.[2][4] This heterocyclic system is a bioisostere of purine, enabling it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[5] The strategic placement of bromine atoms at the 6- and 8-positions of this scaffold creates a versatile platform for the development of novel therapeutics. The 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine motif offers two distinct points for chemical diversification through modern cross-coupling methodologies, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis and functionalization of this scaffold, with a focus on its application in the discovery of next-generation kinase inhibitors.
Synthesis of the 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine Scaffold
The synthesis of the 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through a multi-step sequence starting from commercially available 2-aminopyridine. The key steps involve the bromination of the pyridine ring, followed by diazotization and cyclization to form the fused triazole ring. A plausible synthetic route is outlined below, adapted from established procedures for the synthesis of related dinitro analogs and other triazolopyridines.[6][7]
Protocol 1: Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
This protocol details a two-step process: the dibromination of 2-aminopyridine followed by conversion to the target triazolopyridine.
Step 1: Synthesis of 3,5-Dibromo-2-aminopyridine
-
Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,5-dibromo-2-aminopyridine.
-
Step 2: Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
-
Materials: 3,5-Dibromo-2-aminopyridine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Formamide.
-
Procedure:
-
Suspend 3,5-dibromo-2-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, heat formamide to 120 °C.
-
Add the cold diazonium salt solution dropwise to the hot formamide. Vigorous gas evolution will be observed.
-
After the addition is complete, maintain the reaction at 120 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to the target scaffold.
Regioselective Functionalization via Cross-Coupling Reactions
The two bromine atoms at positions 6 and 8 of the triazolopyridine scaffold exhibit differential reactivity, enabling regioselective and sequential functionalization. This is a powerful strategy for building molecular complexity and fine-tuning the pharmacological properties of the resulting compounds. The underlying principle for this regioselectivity in palladium-catalyzed cross-coupling reactions is the relative ease of oxidative addition of the C-Br bond to the palladium(0) catalyst. In many heterocyclic systems, steric and electronic factors dictate this reactivity. For pyridine-like systems, the C4 (para to the nitrogen) and C2 (ortho to the nitrogen) positions often show enhanced reactivity.[8][9]
Protocol 2: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By carefully selecting the catalyst, ligand, and reaction conditions, regioselective mono-arylation or heteroarylation can be achieved.
-
Materials: 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, Arylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/Water, Toluene/Ethanol).
-
Procedure for Mono-substitution (preferentially at the more reactive position):
-
In a reaction vessel, combine 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the mono-substituted product.
-
-
Procedure for Di-substitution:
-
Follow the procedure for mono-substitution, but use an excess of the arylboronic acid (2.5 eq) and a longer reaction time or higher temperature.
-
Alternatively, a sequential one-pot approach can be employed where after the first coupling is complete, a second arylboronic acid and additional catalyst/base are added.[10]
-
Data Presentation: Representative Conditions for Suzuki Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (Mono-arylation) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol | 100 | Good |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 90 | Excellent |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 110 | Good to Excellent |
Protocol 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in many kinase inhibitors.[1][11] Similar to the Suzuki coupling, regioselectivity can be achieved by controlling the reaction conditions.[3][12]
-
Materials: 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, Amine (primary or secondary), Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Ligand (e.g., BINAP, Xantphos, DavePhos), Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).
-
Procedure for Mono-amination:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (0.02-0.05 eq) and the ligand (0.04-0.10 eq).
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the amine (1.2 eq), and the base (1.5-2.0 eq).
-
Heat the reaction mixture to 90-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Diagram of Sequential Functionalization:
Caption: Sequential cross-coupling workflow.
Application in Kinase Inhibitor Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and inflammatory diseases. The ability to introduce diverse substituents at the 6- and 8-positions of the dibrominated scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Potential Kinase Targets:
-
AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is a key driver of cancer progression and drug resistance.[2]
-
Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune responses and cell growth. Inhibitors of JAKs are used to treat autoimmune diseases and myeloproliferative neoplasms.[13]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[14]
-
S-phase Kinase-associated Protein 2 (SKP2): SKP2 is a component of an E3 ubiquitin ligase complex that targets cell cycle inhibitors for degradation. Inhibition of SKP2 can lead to cell cycle arrest and apoptosis in cancer cells.[15]
Structure-Activity Relationship (SAR) Insights:
The derivatization of the 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine scaffold allows for a systematic SAR exploration. For instance, a larger, hydrophobic group at one position might be crucial for binding to a hydrophobic pocket in the kinase active site, while a hydrogen-bond donor or acceptor at the other position could interact with key amino acid residues, such as the hinge region of the kinase. The ability to perform sequential and regioselective couplings is therefore paramount in efficiently navigating the chemical space to identify potent and selective inhibitors.
Conclusion
The 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly valuable and versatile platform for medicinal chemistry, particularly in the field of kinase inhibitor discovery. Its straightforward synthesis and the potential for regioselective functionalization via robust cross-coupling reactions provide a powerful toolkit for the generation of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to leverage this privileged scaffold in their drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dibromo-triazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support resource for the synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your product yield and purity.
Introduction to Synthetic Strategy
The synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is most reliably achieved through a linear sequence starting from a pre-halogenated precursor. Direct bromination of the parent[1][2][3]triazolo[1,5-a]pyridine scaffold often leads to a mixture of regioisomers and is difficult to control. Therefore, the recommended approach involves the synthesis of 2-amino-3,5-dibromopyridine, followed by the construction of the fused triazole ring. This method offers superior control over the regiochemistry of the final product.
This guide will focus on the multi-step synthesis beginning with the bromination of 2-aminopyridine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, presented in a question-and-answer format.
Q1: My yield for the synthesis of 2-amino-3,5-dibromopyridine (Intermediate 1) is low, and I see multiple products on my TLC plate. What is going wrong?
A1: This is a common issue in the electrophilic bromination of activated rings like 2-aminopyridine. The primary challenges are over-bromination and difficult purification.
-
Causality: The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic attack. This can lead to the formation of not only the desired 2-amino-3,5-dibromopyridine but also the monobrominated intermediate (2-amino-5-bromopyridine) and potentially other isomers.[4][5] The reaction is sensitive to stoichiometry and temperature.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are using a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine). A slight excess may be needed to drive the reaction to completion, but a large excess will favor the formation of byproducts.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0-5 °C) to increase selectivity and minimize side reactions. Add the brominating agent dropwise to maintain control over the reaction exotherm.[6]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is easier to handle and can offer better selectivity in some cases.[7][8]
-
Purification: The primary byproduct, 2-amino-5-bromopyridine, can sometimes be challenging to separate. A careful column chromatography using a gradient elution (e.g., hexane/ethyl acetate) is often necessary. Alternatively, recrystallization from a suitable solvent system like aqueous ethanol can be effective.[9]
-
Q2: I am struggling with the conversion of 2-amino-3,5-dibromopyridine to 2-hydrazino-3,5-dibromopyridine (Intermediate 2). The reaction is either incomplete or gives a complex mixture.
A2: The conversion of a 2-aminopyridine to a 2-hydrazinopyridine can be a delicate step. The nucleophilic substitution of an amino group is not feasible; therefore, the typical route involves a Sandmeyer-type reaction or displacement of a suitable leaving group. A more direct approach is the reaction of a 2-halopyridine with hydrazine hydrate. If you are starting from 2-amino-3,5-dibromopyridine, a diazotization followed by reduction or a direct conversion is needed, which can be low-yielding. A more reliable method is to first convert the 2-amino-3,5-dibromopyridine to 2,3,5-tribromopyridine and then react it with hydrazine.
-
Recommended Alternative Route:
-
Sandmeyer Reaction: Convert the 2-amino-3,5-dibromopyridine to 2,3,5-tribromopyridine via a Sandmeyer reaction.
-
Hydrazinolysis: React the 2,3,5-tribromopyridine with hydrazine hydrate. The 2-bromo substituent is the most activated towards nucleophilic aromatic substitution. This reaction typically proceeds in a solvent like ethanol or n-butanol at elevated temperatures.[10]
-
Q3: The final cyclization step to form 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine has a poor yield. How can I optimize this?
A3: The cyclization of 2-hydrazinopyridines to form the triazole ring is a condensation reaction that can be sensitive to reaction conditions.
-
Causality: This step involves the reaction of the hydrazino group with a one-carbon source (like an orthoester or formic acid) followed by dehydrative cyclization. Incomplete reaction, side reactions, or the stability of the intermediate can all affect the yield.
-
Troubleshooting Steps:
-
Choice of Reagent: Triethyl orthoformate is a common and effective reagent for this transformation. Formic acid can also be used, but may require harsher conditions.
-
Acid Catalysis: The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), to facilitate the dehydration step. Ensure you are using a catalytic amount, as excess acid can lead to degradation.
-
Removal of Water: This is a condensation reaction where water is eliminated. Using a Dean-Stark apparatus to remove water as it is formed can drive the reaction to completion.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently (refluxing in a high-boiling solvent like toluene or xylene is common) for an adequate amount of time. Monitor the reaction progress by TLC.
-
Potential for Dimroth Rearrangement: Be aware of the possibility of forming the isomeric[1][2][3]triazolo[4,3-a]pyridine, which can then undergo a Dimroth rearrangement to the desired, more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine.[1][2][3] This rearrangement is often facilitated by the reaction conditions (e.g., heat, acid/base).
-
Q4: How do I effectively purify the final product, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine?
A4: Polybrominated heterocyclic compounds can sometimes be challenging to purify due to their crystallinity and potentially low solubility.
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexane) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. Due to the polarity of the triazolopyridine core, a solvent system such as dichloromethane/methanol or ethyl acetate/hexane may be effective. It is advisable to use a dry loading technique if the compound has low solubility in the eluent. For polybrominated compounds, sometimes specialized column packing materials are used to improve separation.[11]
-
Washing: If the crude product is a solid, washing with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexane) can be a simple and effective preliminary purification step.
-
Experimental Protocols & Workflows
Synthetic Scheme Overview
The recommended synthetic pathway is a three-step process starting from 2-aminopyridine.
Caption: Overall synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Protocol 1: Synthesis of 2-Amino-3,5-dibromopyridine (Intermediate 1)
This protocol is adapted from established procedures for the bromination of 2-aminopyridine.[4][5][6]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-aminopyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-amino-3,5-dibromopyridine as a solid.
| Parameter | Recommended Value |
| Temperature | 0 °C to Room Temperature |
| Solvent | Acetonitrile |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Equivalents of NBS | 2.1 |
| Typical Yield | 60-75% |
Protocol 2: Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (Final Product)
This protocol outlines the final cyclization step from the key hydrazino intermediate.
Materials:
-
2-Hydrazino-3,5-dibromopyridine (Intermediate 2)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydrazino-3,5-dibromopyridine (1.0 eq), toluene, and triethyl orthoformate (3.0-5.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours, collecting the water/ethanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution to neutralize the catalyst.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Mechanistic Insights
Understanding the underlying mechanisms is crucial for rational optimization.
Mechanism: Electrophilic Bromination of 2-Aminopyridine
The bromination of 2-aminopyridine is a classic electrophilic aromatic substitution (EAS). The amino group strongly activates the pyridine ring, directing the electrophile (Br⁺, from NBS) to the ortho and para positions (C3 and C5).
Caption: Simplified mechanism for the dibromination of 2-aminopyridine.
Mechanism: Triazole Ring Formation
The formation of the[1][2][3]triazolo[1,5-a]pyridine ring system from a 2-hydrazinopyridine and an orthoester proceeds through a condensation-cyclization sequence.
Caption: Reaction pathway for the formation of the triazolopyridine ring.
References
- 1. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. ijssst.info [ijssst.info]
- 5. heteroletters.org [heteroletters.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 11. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Heterocyclic Compounds by Recrystallization
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials. The introduction of a bromine atom into a heterocyclic scaffold can significantly alter the molecule's physicochemical properties, such as solubility, crystal packing, and melting point, often making purification by recrystallization a non-trivial task.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face. The advice herein is grounded in established chemical principles and field-proven experience to help you navigate the nuances of crystallizing these important chemical entities.
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses the most common issues encountered during the recrystallization of brominated heterocyclic compounds in a practical question-and-answer format.
Question 1: I've cooled my solution, but no crystals have formed. What should I do?
Answer: The absence of crystal formation upon cooling is typically due to the solution not being supersaturated or a high kinetic barrier to nucleation. Here are the likely causes and a systematic approach to induce crystallization.
-
Probable Cause 1: Insufficient Concentration (Not Supersaturated). This is the most common reason for crystallization failure. You may have used too much solvent during the initial dissolution step.[1]
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Once you observe slight turbidity or the formation of solid material at the surface, add a minimal amount of the "good" solvent back to achieve a clear solution at an elevated temperature, and then allow it to cool again.[2]
-
-
Probable Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial seed or surface to begin. Highly clean and smooth glassware can sometimes inhibit spontaneous nucleation.[1]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections created on the glass surface can serve as effective nucleation sites.[1]
-
Solution 2: Seeding. If you have a small amount of the pure solid from a previous batch, add a single, tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[1]
-
-
Probable Cause 3: High Kinetic Barrier. Some molecules are slow to organize into a crystal lattice.
-
Solution 1: Extended Cooling. Allow the flask to cool to room temperature undisturbed over a longer period. Slow cooling often yields larger and purer crystals.[3] Once at room temperature, further cooling in an ice bath or refrigerator can increase the yield.[2]
-
Solution 2: Anti-Solvent Addition. If you are using a single-solvent system, you can sometimes induce crystallization by adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness is observed.
-
Question 2: My compound has separated as an oil instead of crystals. How can I fix this "oiling out"?
Answer: "Oiling out" is a frustrating phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This is particularly common with low-melting solids or when a solution is highly supersaturated at a temperature above the compound's melting point in the solvent matrix.[5] Oiled-out products are often impure, as the oil can act as a solvent for impurities.[4]
-
Probable Cause 1: Solution is Supersaturated Above the Compound's Melting Point. The solubility of your compound is so high that it separates as a liquid before the solution cools to a temperature where the solid is the stable form.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation level, effectively lowering the temperature at which saturation occurs. Then, allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[2][6]
-
-
Probable Cause 2: Presence of Impurities. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[7]
-
Solution: If possible, try to pre-purify the crude material. This could involve a simple filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
-
-
Probable Cause 3: Inappropriate Solvent System. The chosen solvent may be too "good" or too non-polar, promoting liquid-liquid phase separation.[7]
-
Solution: Modify your solvent system. If using a single solvent, try switching to a mixed-solvent system. If you are already using a mixed system (e.g., Ethyl Acetate/Hexane), increase the proportion of the solvent in which the compound is more soluble (the "good" solvent).[2]
-
Question 3: My recrystallization yield is very low. How can I improve it?
Answer: A low recovery of crystalline material is a common issue that can often be rectified.
-
Probable Cause 1: Using an Excessive Amount of Solvent. This is the most frequent cause of low yield, as a significant portion of your product will remain dissolved in the mother liquor even after cooling.[1]
-
Solution: In subsequent attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. To recover material from the current experiment, you can concentrate the mother liquor by evaporating some solvent and cooling it again to obtain a "second crop" of crystals. Be aware that the second crop may be less pure than the first.[2]
-
-
Probable Cause 2: Premature Crystallization. The compound may have started to crystallize during a hot gravity filtration step, leading to product loss on the filter paper.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Using a small excess of solvent and then boiling it off after filtration can also prevent this issue.[1]
-
-
Probable Cause 3: Incomplete Crystallization. The solution may not have been cooled sufficiently to maximize the precipitation of the solid.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum recovery of your product.[3]
-
Question 4: The final crystals are still colored, but the pure compound should be colorless. How do I remove colored impurities?
Answer: Colored impurities are common, especially in complex multi-step syntheses.
-
Solution: Activated Charcoal Treatment. Activated charcoal is highly effective at adsorbing large, colored, conjugated impurity molecules.
-
Dissolve your crude compound in the minimum amount of hot solvent.
-
Allow the solution to cool slightly from its boiling point to prevent violent frothing.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Using too much will lead to the loss of your desired product.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should now be colorless.
-
Proceed with the cooling and crystallization steps as usual.[1]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: How does the bromine atom affect my choice of solvent? The bromine atom is an electron-withdrawing group via induction but can also participate in p-π conjugation.[8] It increases the molecule's polarizability and molecular weight. This has several consequences for solubility:
-
Increased Lipophilicity: Bromination generally increases the lipophilicity of a molecule, which may decrease its solubility in very polar solvents like water but increase it in non-polar solvents like hexanes or toluene.[9]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (like N, O, S) in solvent molecules or other solute molecules.[10][11] This can influence crystal packing and solubility in subtle ways. For instance, solvents capable of accepting halogen bonds might be better solubilizers.
-
General Rule: For many bromo-aryl or bromo-heterocyclic compounds, solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane) or mixed-solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are often a good starting point.[2][10]
Q2: When should I use a single-solvent versus a mixed-solvent system?
-
Single-Solvent: This is the preferred method when you can find a solvent that dissolves your compound well when hot but poorly when cold.[5] This provides the simplest and often most effective purification.
-
Mixed-Solvent: This technique is invaluable when no single solvent has the ideal properties. It is used when your compound is highly soluble in one solvent (the "good" solvent) even at low temperatures, and poorly soluble in another solvent (the "poor" or "anti-solvent") even at high temperatures. The two solvents must be miscible.[12] For example, for many N-heterocycles, an alcohol/water mixture is a common choice.[1]
Q3: Are there any "go-to" solvent systems for specific brominated heterocycles? While solvent selection always requires some empirical testing, literature and experience provide excellent starting points.
| Heterocycle Class | Recommended Solvent Systems (Examples) | Citation(s) |
| Bromoquinolines | Ethyl Acetate/Hexane, Water/Alcohol (for hydrobromide salts) | [2][4][10] |
| Bromopyridines | Ethanol, Methanol, Toluene | [6][13] |
| Bromoindoles | Hexane, Hexane/Dichloromethane | [14] |
| Bromopyrimidines | Methanol, Ethanol, Water (for salts) | [7][15] |
| N-Bromosuccinimide | Water | [16] |
| General Halo-aryls | Boiling Hexanes, Petroleum Ether | [13] |
Q4: My compound has a low melting point. Are there special considerations? Yes. If the melting point of your compound is lower than the boiling point of your chosen solvent, it is very likely to oil out.[5]
-
Choose a lower-boiling solvent. Ensure the solvent's boiling point is well below the melting point of your compound.
-
Use a larger volume of solvent. This can sometimes lower the saturation temperature to below the compound's melting point.
-
Rely on mixed-solvent systems at lower temperatures. Dissolve the compound in a good solvent at room temperature and then slowly add the anti-solvent to induce crystallization without heating.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying a solid using a single, suitable solvent.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature but complete solubility at or near its boiling point.[3]
-
Dissolution: Place the crude brominated heterocyclic compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.[1]
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[17]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[18]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]
-
Drying: Allow the crystals to dry on the filter by pulling air through them, then transfer them to a watch glass or drying oven to remove the last traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is ideal when a suitable single solvent cannot be found.
-
Solvent Pair Selection: Identify a "good" solvent that readily dissolves your compound and a miscible "poor" solvent (anti-solvent) in which your compound is insoluble. Common pairs include Ethanol/Water, Methanol/Water, and Ethyl Acetate/Hexane.[12]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 5-8 from the Single-Solvent Recrystallization protocol above. When washing the crystals (step 7), use a cold mixture of the two solvents in a ratio that slightly favors the "poor" solvent.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. exaly.com [exaly.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of poly[hexa-μ-bromido-bis{2-[1-(pyridin-2-yl)ethylideneamino]ethanolato}tetracopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines | NSF Public Access Repository [par.nsf.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Electron-Deficient Bromopyridines
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura coupling reactions involving electron-deficient bromopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section tackles the most common initial hurdles encountered when working with electron-deficient bromopyridines in Suzuki couplings.
Q1: Why is my Suzuki coupling with a bromopyridine giving a low yield or failing completely?
A: Low yields or reaction failures with electron-deficient bromopyridines can stem from several factors. The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle. Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
Q2: I'm observing a significant amount of a byproduct that appears to be my starting bromopyridine with the bromine replaced by a hydrogen. What is this, and how can I prevent it?
A: This side product results from a common side reaction called proto-debromination (or dehalogenation).[2][3] This occurs when the palladium intermediate reacts with a proton source in the reaction mixture. To minimize this, you can try using a weaker base, ensuring your solvent is not a proton source (e.g., avoid alcohols), and carefully controlling the amount of water in the reaction.[2][3]
Q3: My boronic acid seems to be decomposing during the reaction. How can I address this?
A: The decomposition of the boronic acid, often through a process called protodeboronation, is a frequent cause of low yields.[4][5] This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6] To mitigate this, consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less susceptible to this side reaction.[6]
Q4: What are the best general starting conditions for a Suzuki coupling with an electron-deficient bromopyridine?
A: A good starting point for these challenging couplings often involves a palladium(0) catalyst like Pd(PPh₃)₄ or a palladium(II) precatalyst such as Pd(OAc)₂ with a suitable phosphine ligand.[4][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos can be very effective.[6] For the base, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[2][4] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[4][8]
In-Depth Troubleshooting Guides
For more persistent issues, the following guides provide a structured approach to diagnosing and solving common problems.
Guide 1: Low Conversion of Bromopyridine Starting Material
Problem: The reaction stalls with a significant amount of the starting bromopyridine remaining, even after extended reaction times.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: While electron-deficient bromopyridines generally undergo oxidative addition readily, highly hindered substrates can pose a challenge.
-
Solution: Increase the reaction temperature in increments of 10 °C. If that fails, consider switching to a more active catalyst system. Buchwald ligands, such as SPhos or XPhos, are known to promote the oxidative addition of challenging substrates.[6]
-
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to an inactive catalyst.
-
Solution: Employ bulky ligands that can sterically shield the palladium center from coordination by the pyridine nitrogen.[6] N-heterocyclic carbene (NHC) ligands can also be effective in these cases.
-
-
Poor Solubility: If any of the reagents are not fully dissolved, the reaction will be slow and incomplete.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low bromopyridine conversion.
Guide 2: Significant Proto-debromination
Problem: A substantial amount of the debrominated pyridine is formed as a byproduct, lowering the yield of the desired coupled product.
Potential Causes & Solutions:
-
Presence of a Proton Source: The palladium-hydride species responsible for dehalogenation can be formed from various proton sources in the reaction.[3]
-
Base-Induced Decomposition: The choice of base can influence the rate of proto-debromination.
-
Solution: Switch to a milder base. For instance, if you are using a strong base like NaOH, consider trying K₂CO₃ or K₃PO₄.[2]
-
-
Slow Transmetalation: If the transmetalation step is slow, the aryl palladium intermediate has more time to react with proton sources.
-
Solution: To accelerate transmetalation, you can try switching to a more reactive boronic acid derivative, such as a boronic acid instead of a pinacol ester, if protodeboronation of the starting material is not an issue.[10]
-
Guide 3: Dealing with Catalyst Deactivation
Problem: The reaction starts but then stops before completion, suggesting the catalyst is no longer active.
Potential Causes & Solutions:
-
Pyridine Coordination: As previously mentioned, the lone pair on the pyridine nitrogen can bind to the palladium catalyst.
-
Oxidative Instability: The active Pd(0) catalyst can be sensitive to air.
-
Formation of Palladium Black: Precipitation of palladium black is a visual indicator of catalyst decomposition.
-
Solution: This can sometimes be mitigated by adjusting the ligand-to-palladium ratio or by using a pre-catalyst that is more stable.
-
Experimental Protocols
Here are some detailed starting protocols for the Suzuki coupling of electron-deficient bromopyridines.
Protocol 1: General Conditions using a Pd(II) Precatalyst and a Buchwald Ligand
This protocol is a robust starting point for many challenging couplings.
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the bromopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to a dry reaction vessel.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %). Add this mixture to the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Recommended Reaction Conditions
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precatalysts.[13] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[6][11] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective in promoting transmetalation without being overly harsh.[2][4] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Common solvent systems that provide good solubility for a range of substrates.[4][8] |
| Boron Reagent | Boronic acid, pinacol ester, or trifluoroborate salt | Choice depends on the stability of the boronic acid; esters and trifluoroborates offer enhanced stability against protodeboronation.[6] |
Visualizing the Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for Cross-Coupling with Dibrominated Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance for optimizing cross-coupling reactions involving dibrominated heterocycles. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: I am not getting any, or very little, of my desired coupled product. What could be the issue?
Answer:
Low or no yield in a cross-coupling reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a breakdown of potential causes and how to address them:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction.[1][2]
-
Cause: The Pd(0) active species may not be generating in situ from the Pd(II) precatalyst, or it may have decomposed. Many common palladium catalysts are also air-sensitive.[3]
-
Solution:
-
Ensure your precatalyst is from a reliable source and has been stored correctly.
-
When using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) is critical. The choice of solvent, base, and ligand can influence this reduction.[2]
-
Degas your solvent thoroughly and run the reaction under a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[4]
-
-
-
Poor Reagent Quality:
-
Cause: Boronic acids, a common coupling partner in Suzuki reactions, can degrade over time, especially heterocyclic boronic acids which may protodeboronate.[5] Similarly, the dibrominated heterocycle may be impure.
-
Solution:
-
Check the purity of your starting materials. It's advisable to use freshly purchased or purified reagents.
-
For Suzuki reactions, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The chosen temperature, solvent, or base may not be suitable for your specific substrate.[7][8]
-
Solution:
-
Temperature: If the reaction is sluggish, a higher temperature might be necessary to facilitate oxidative addition, which is often the rate-limiting step.[8] However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Solvent: Solvent choice is crucial for solubility of all components (the heterocycle, coupling partner, and base).[9][10] A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often effective for Suzuki reactions to dissolve both the organic substrates and the inorganic base.[8][11]
-
Base: The base plays a key role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[8] The strength and nature of the base can significantly impact the reaction outcome. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[11][12]
-
-
Problem 2: Poor Regioselectivity in Monofunctionalization
Question: I am trying to perform a single coupling on my dibrominated heterocycle, but I'm getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Achieving regioselectivity in the monofunctionalization of dibrominated heterocycles depends on exploiting the inherent differences in the reactivity of the two C-Br bonds.
-
Inherent Electronic and Steric Effects:
-
Cause: The position of the bromine atoms relative to the heteroatom(s) and other substituents on the ring creates different electronic environments. For instance, a C-Br bond at a position alpha to a heteroatom is often more electron-deficient and thus more reactive towards oxidative addition.[13]
-
Solution:
-
For heterocycles with electronically distinct C-Br bonds, milder reaction conditions (lower temperature, shorter reaction time) will generally favor coupling at the more reactive position.[14]
-
If you have a dihalo-substrate with different halogens (e.g., 2-bromo-4-iodopyridine), the reaction will preferentially occur at the more reactive C-I bond.[4][14]
-
-
-
Ligand Control:
-
Cause: The ligand bound to the palladium center can influence the regioselectivity. Bulky ligands can direct the catalyst to the less sterically hindered bromine atom.[13]
-
Solution:
-
Screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. For example, bulky ligands like P(tBu)₃ or IPr have been shown to alter conventional site selectivity in some cases.[13]
-
-
Problem 3: Double Coupling Occurs When Monofunctionalization is Desired
Question: I want to introduce a single group onto my dibrominated heterocycle, but I'm getting a significant amount of the doubly coupled product. How can I favor mono-coupling?
Answer:
Preventing double coupling requires careful control over stoichiometry and reaction conditions.
-
Stoichiometry:
-
Cause: Using an excess of the coupling partner will naturally drive the reaction towards double coupling.
-
Solution:
-
Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of your coupling partner (e.g., boronic acid in a Suzuki reaction).[14]
-
-
-
Reaction Conditions:
-
Cause: More forcing conditions (higher temperatures, longer reaction times) will provide the energy needed to activate the second, less reactive C-Br bond after the first coupling has occurred.[14]
-
Solution:
-
Employ milder conditions. Start with lower temperatures and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product.
-
-
-
Ligand Effects:
-
Cause: Certain bulky ligands can promote over-functionalization. After the first coupling, the palladium catalyst can remain associated with the product, leading to a second oxidative addition.[15]
-
Solution:
-
Consider using less bulky ligands if you are observing significant double coupling.
-
The addition of small coordinating additives like DMSO can sometimes suppress over-functionalization.[15]
-
-
Frequently Asked Questions (FAQs)
General Concepts
Question: What is the general principle behind selective cross-coupling with dibrominated heterocycles?
Answer: The ability to perform selective cross-coupling reactions on dibrominated heterocycles hinges on the differential reactivity of the two carbon-bromine (C-Br) bonds. This reactivity is influenced by a combination of electronic effects (the electron density at the carbon atom) and steric effects (the accessibility of the C-Br bond to the catalyst).[13][16] By carefully choosing the reaction conditions (catalyst, ligand, base, solvent, and temperature), one can favor the reaction at one position over the other.[4][14]
Choosing the Right Reagents and Conditions
Question: How do I choose the right palladium catalyst and ligand for my reaction?
Answer: The choice of catalyst and ligand is critical and often substrate-dependent.
-
Catalyst:
-
Ligand:
-
The ligand stabilizes the palladium catalyst and modulates its reactivity.[17]
-
Electron-rich and bulky ligands (e.g., trialkylphosphines like P(tBu)₃ or Buchwald-type biarylphosphines like SPhos and XPhos) can promote the oxidative addition step, which is often beneficial for less reactive C-Br bonds.[3][6]
-
N-heterocyclic carbenes (NHCs) are another class of robust ligands that can be effective in challenging coupling reactions.[13]
-
Question: What is the role of the base and solvent, and how do I select them?
Answer:
-
Base:
-
In Suzuki-Miyaura coupling, the base is crucial for the transmetalation step, activating the boronic acid.[18]
-
The choice of base can influence the reaction rate and yield.[8] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[11][12] The solubility of the base is important, which is why aqueous co-solvents are often used.[8]
-
-
Solvent:
-
The solvent must be able to dissolve the reactants to a sufficient extent.[10]
-
Common solvents for cross-coupling reactions include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[8]
-
For Suzuki reactions, a mixture of an organic solvent and water is frequently used to dissolve both the organic substrates and the inorganic base.[8][11] The ratio of the organic solvent to water can be a key parameter to optimize.[19]
-
Reaction-Specific Questions
Question: What are the key differences in optimizing Suzuki, Sonogashira, and Heck reactions with dibrominated heterocycles?
Answer: While all are palladium-catalyzed cross-coupling reactions, their optimization parameters can differ:
-
Suzuki-Miyaura Coupling: This reaction couples the heterocycle with a boronic acid or ester to form a C-C bond.[11][20] Key optimization points include the choice and amount of base and the use of an aqueous co-solvent.[8]
-
Sonogashira Coupling: This reaction forms a C-C bond between the heterocycle and a terminal alkyne.[21][22] It often requires a copper co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or DIPEA).[22] Copper-free protocols have also been developed.[21]
-
Heck Coupling: This reaction couples the heterocycle with an alkene.[20][23] A base is required to neutralize the HBr formed during the reaction. The choice of ligand is often critical to control regioselectivity and prevent side reactions.[24]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibrominated Heterocycles
| Heterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3,4-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (4) | 95% Ethanol | Reflux | 98 | [25] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good | [11] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (6:1) | 90 | Good | [19] |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | Good | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Double Coupling of 3,4-Dibromothiophene[25]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 3,4-dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of the reaction solvent.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of 95% ethanol) to the reaction flask via syringe. Then, add the prepared catalyst solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective Sonogashira Coupling[22]
-
Preparation: In a reaction flask, add the dibrominated heterocycle (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A general troubleshooting workflow for common issues in cross-coupling reactions.
Factors Influencing Regioselectivity
Caption: Key factors that control the regioselectivity of cross-coupling reactions on dihalogenated heterocycles.
References
- 1. youtube.com [youtube.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. DSpace [repository.kaust.edu.sa]
- 22. benchchem.com [benchchem.com]
- 23. Heck Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Stability of 6,8-Dibromo-triazolo[1,5-a]pyridine under acidic and basic conditions
Welcome to the dedicated technical support center for 6,8-Dibromo-triazolo[1,5-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Understanding the chemical behavior of this heterocyclic building block is paramount for its successful application in complex synthetic pathways and for ensuring the integrity of screening and biological assay results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the triazolo[1,5-a]pyridine core?
The triazolo[1,5-a]pyridine scaffold is an aromatic heterocyclic system. Generally, this fused ring system exhibits a degree of aromatic stability. However, the presence of nitrogen atoms and the fusion of the five-membered triazole ring with the six-membered pyridine ring create a unique electronic landscape that influences its reactivity and stability.[1] The pyridine ring is electron-deficient, which can influence its susceptibility to nucleophilic attack, especially when protonated.[2]
Q2: How does the presence of two bromine atoms affect the stability of the molecule?
The two bromine atoms at positions 6 and 8 are significant modulators of the molecule's reactivity. Bromine atoms are electron-withdrawing through induction but can also participate in resonance. Their presence on the pyridine ring further decreases the electron density of the ring system. This electronic effect makes the carbon atoms to which they are attached potential sites for nucleophilic aromatic substitution (SNAr), particularly under basic conditions with strong nucleophiles.[3][4]
Q3: Is 6,8-Dibromo-triazolo[1,5-a]pyridine expected to be stable under acidic conditions?
The triazolo[1,5-a]pyridine system contains basic nitrogen atoms. The pKa of a related triazolo[1,5-a]pyrimidine derivative has been reported to be 4.6, suggesting that the triazolo[1,5-a]pyridine core is likely to be protonated in acidic media.[1] Protonation of the pyridine nitrogen would generate a pyridinium ion, which significantly activates the ring towards nucleophilic attack. While strong, non-nucleophilic acids (e.g., trifluoroacetic acid in anhydrous conditions) may be tolerated for short periods, prolonged exposure to strong aqueous acids, especially at elevated temperatures, could lead to degradation. Potential degradation pathways include hydrolysis or ring-opening of the triazole moiety.
Q4: What is the likely behavior of 6,8-Dibromo-triazolo[1,5-a]pyridine under basic conditions?
Under basic conditions, the primary concern is the potential for nucleophilic aromatic substitution (SNAr) of the bromine atoms. The electron-deficient nature of the dibrominated pyridine ring makes it susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, or amines) at the bromine-bearing carbons. The relative reactivity of the C6-Br versus C8-Br bond towards substitution would depend on the specific nucleophile and reaction conditions. Weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) in the absence of potent nucleophiles are generally expected to be well-tolerated at ambient temperatures.
Q5: Are there any known incompatibilities with common reagents?
-
Strong Nucleophiles: Reagents such as sodium methoxide, sodium thiophenoxide, and primary or secondary amines can lead to the displacement of one or both bromine atoms.
-
Strong Reducing Agents: While the triazolopyridine core is relatively stable to many reducing agents, care should be taken with potent systems like catalytic hydrogenation under harsh conditions, which could potentially lead to debromination or reduction of the heterocyclic core.
-
Strong Oxidizing Agents: The pyridine ring system is generally resistant to oxidation, but strong oxidants could potentially lead to the formation of N-oxides or degradation of the molecule.[2]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of 6,8-Dibromo-triazolo[1,5-a]pyridine in chemical reactions.
Issue 1: Low or no yield in a reaction involving a strong base and a nucleophile.
-
Question: I am attempting a Suzuki or Sonogashira coupling at one of the bromine positions using a strong base like NaOtBu, but I am observing significant decomposition of my starting material. What could be the cause?
-
Answer: The combination of a strong base and a nucleophilic environment can promote competitive nucleophilic aromatic substitution (SNAr) of the bromine atoms, or other undesired side reactions. The triazolopyridine ring system, especially when substituted with electron-withdrawing groups like bromine, is activated towards such substitutions. Consider using milder bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Additionally, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-mediated degradation, which can be exacerbated by strong bases.
Issue 2: Unexpected side products observed by LC-MS analysis after acidic workup.
-
Question: After performing a reaction and quenching with a strong acid (e.g., 1M HCl), my LC-MS analysis shows multiple new peaks, and I have lost a significant amount of my desired product. What is happening?
-
Answer: Prolonged exposure to strong aqueous acid can lead to the degradation of the triazolo[1,5-a]pyridine ring system. The protonation of the heterocyclic nitrogens can make the ring susceptible to hydrolysis or rearrangement.
-
Recommendation: Use a milder acidic workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid. If a stronger acid is required to neutralize a basic reaction mixture, perform the workup at low temperatures (0 °C) and minimize the contact time. Immediately extract the product into an organic solvent to limit its exposure to the aqueous acidic environment.
-
Issue 3: Debromination of the starting material is observed.
-
Question: In my reaction, I am observing the formation of mono-brominated and non-brominated triazolo[1,5-a]pyridine. What conditions could be causing this?
-
Answer: Debromination can occur under several conditions:
-
Reductive conditions: Certain reducing agents, or even some palladium catalysts under specific conditions (e.g., in the presence of a hydrogen source), can catalyze hydrodebromination.
-
Nucleophilic attack by hydride: Strong hydride sources could potentially displace the bromine.
-
Radical reactions: Some reaction conditions might initiate radical pathways leading to debromination.
-
Troubleshooting: If using a palladium catalyst, screen different ligand and base combinations. Ensure your solvents and reagents are free of contaminants that could act as reducing agents. If radical chemistry is suspected, the addition of a radical scavenger like TEMPO could be investigated, although this may interfere with some desired reaction pathways.
-
Experimental Protocols
Protocol 1: Assessing the Stability of 6,8-Dibromo-triazolo[1,5-a]pyridine under Acidic and Basic Conditions
This protocol provides a framework for systematically evaluating the stability of the title compound across a range of pH values.
1. Materials and Reagents:
-
6,8-Dibromo-triazolo[1,5-a]pyridine
-
HPLC-grade acetonitrile (ACN) and water
-
Buffers:
-
pH 2: 0.01 M HCl
-
pH 4: 0.05 M Acetate buffer
-
pH 7: 0.05 M Phosphate buffer
-
pH 9: 0.05 M Borate buffer
-
pH 12: 0.01 M NaOH
-
-
Internal Standard (IS): A stable, structurally unrelated compound with a similar chromophore (e.g., biphenyl).
-
HPLC system with a UV detector and a C18 column.
-
LC-MS system for identification of potential degradation products.
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 6,8-Dibromo-triazolo[1,5-a]pyridine in acetonitrile.
-
Prepare a 1 mg/mL stock solution of the internal standard in acetonitrile.
3. Sample Preparation for Stability Study:
-
For each pH condition, add 10 µL of the 6,8-Dibromo-triazolo[1,5-a]pyridine stock solution and 10 µL of the internal standard stock solution to 980 µL of the respective buffer in an HPLC vial. This will give a final concentration of approximately 10 µg/mL for both the compound and the internal standard.
-
Prepare a "time zero" (T₀) sample for each pH by immediately quenching a freshly prepared sample with an equal volume of a neutralizing buffer and placing it in the HPLC autosampler at 4 °C.
-
Incubate the remaining vials at a controlled temperature (e.g., 25 °C and 50 °C to assess thermal effects).
4. Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each incubating sample, neutralize it if necessary, and analyze by HPLC-UV.
-
Monitor the peak area of 6,8-Dibromo-triazolo[1,5-a]pyridine relative to the internal standard.
-
Calculate the percentage of the compound remaining at each time point relative to the T₀ sample.
5. Data Analysis and Interpretation:
-
Plot the percentage of 6,8-Dibromo-triazolo[1,5-a]pyridine remaining versus time for each pH condition.
-
Significant degradation is noted if the percentage remaining drops below 90%.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of potential degradation products.
Table 1: Example Data Summary for pH Stability Study
| pH | Temperature (°C) | % Remaining (24h) | % Remaining (48h) | Major Degradation Products (m/z) |
| 2 | 25 | 95.2 | 88.5 | [M+H-Br]⁺, [M+H-2Br]⁺ |
| 4 | 25 | 99.1 | 98.5 | Not Detected |
| 7 | 25 | 99.5 | 99.2 | Not Detected |
| 9 | 25 | 98.8 | 97.6 | Not Detected |
| 12 | 25 | 85.4 | 75.1 | [M+H-Br+OH]⁺ |
| 2 | 50 | 70.3 | 55.8 | [M+H-Br]⁺, [M+H-2Br]⁺, Ring-opened products |
| 12 | 50 | 45.1 | 20.7 | [M+H-Br+OH]⁺, [M+H-2Br+2OH]⁺ |
Visualizations
Chemical Structure
Caption: Structure of 6,8-Dibromo-triazolo[1,5-a]pyridine.
Potential Degradation Pathways
Caption: Potential degradation pathways under acidic and basic conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for pH stability testing of 6,8-Dibromo-triazolo[1,5-a]pyridine.
References
Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Pyridines
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, for researchers working with polysubstituted pyridines—a common scaffold in pharmaceuticals and functional materials—NMR spectra can often be complex and challenging to interpret. The inherent electronic properties of the pyridine ring, combined with the influence of multiple substituents, frequently lead to signal overlap, complex coupling patterns, and ambiguous assignments. This guide provides practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers to confidently and accurately interpret their NMR data.
Troubleshooting Guides
This section addresses specific, common problems encountered during the acquisition and interpretation of NMR spectra for polysubstituted pyridines. Each guide provides a step-by-step protocol to resolve the issue, grounded in the principles of NMR spectroscopy.
Issue 1: Severe Signal Overlap in the Aromatic Region
Question: My ¹H NMR spectrum of a polysubstituted pyridine shows a dense cluster of overlapping signals in the aromatic region (typically δ 7.0–9.0 ppm), making it impossible to discern coupling patterns and assign individual protons. What are my options?
Answer: Signal overlap in the aromatic region of substituted pyridines is a frequent challenge due to the similar electronic environments of the ring protons.[1] Here are several strategies, from simple experimental adjustments to more advanced 2D NMR techniques, to resolve this issue:
A. Optimization of Experimental Conditions
-
Increase Magnetic Field Strength: If available, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, which may be sufficient to resolve the overlapping signals.[1]
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of protons. Changing the solvent can induce differential shifts, thereby resolving overlapping multiplets. Consider using solvents like benzene-d₆, acetone-d₆, or methanol-d₄, as they can alter the chemical shifts of the pyridine protons compared to more common solvents like chloroform-d or DMSO-d₆.[1]
B. Application of 2D NMR Techniques
When 1D NMR is insufficient, 2D NMR experiments are essential for unambiguous assignments. A logical workflow is crucial for efficient structure elucidation.[1][2]
Logical Workflow for Structure Elucidation
References
Technical Support Center: Mitigating Unwanted Debromination in Functionalization Reactions
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting and Preventing Debromination Side Reactions
Introduction: The Challenge of C-Br Bond Integrity
Unwanted cleavage of a carbon-bromine bond, known as debromination or hydrodebromination, is a frequent and frustrating side reaction in many functionalization protocols. This undesired pathway leads to reduced yields of the target molecule, the formation of difficult-to-separate byproducts, and complicates reaction workup and purification.[1][2] This guide provides a structured approach to understanding, troubleshooting, and ultimately preventing this common experimental pitfall.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Debromination
This section addresses the core principles behind why and when debromination occurs.
Q1: What is debromination and why is it such a persistent problem?
A1: Debromination is a side reaction where a bromine atom on your substrate is replaced by a hydrogen atom.[2] This is particularly problematic in two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig): In these reactions, the issue is often termed hydrodebromination. It occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle.[1][3] This Pd-H intermediate can then react with your starting material or product to replace a bromine with hydrogen, short-circuiting the desired coupling process.[1][4]
-
Organometallic Reagent Formation/Use (e.g., Grignard, Organolithium): When forming highly reactive organometallic intermediates via metal-halogen exchange, these species are potent bases. If any proton sources (like trace water) are present, they will be rapidly quenched, resulting in the debrominated starting material.[5][6]
Q2: What are the most common sources of the hydride in palladium-catalyzed reactions?
A2: The problematic hydride can originate from several components in your reaction mixture:
-
The Base: Strong bases, particularly alkoxides, can generate hydride species.[3]
-
The Solvent: Solvents like alcohols or even DMF can act as hydride donors under certain conditions.[2][7][8]
-
Impurities: Trace amounts of water, alcohols, or other protic impurities in reagents or solvents are a major culprit.[1][9]
-
Additives or Reagents: Some reaction components, like boronic acids or amines, can also contribute to Pd-H formation.
Part 2: Troubleshooting Guides for Common Scenarios
This section provides direct answers to specific experimental problems.
Scenario 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Q3: I'm seeing a large amount of my debrominated starting material in my Suzuki coupling. What's the first thing I should adjust?
A3: The first and most impactful parameters to investigate are the base and the temperature .
-
Switch to a Milder Base: Strong bases like sodium tert-butoxide (NaOtBu) can accelerate Pd-H formation. Switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often a highly effective first step to suppress debromination.[3]
-
Lower the Reaction Temperature: High temperatures can increase the rate of side reactions.[1] Lowering the temperature may selectively disfavor the debromination pathway, which often has a different activation energy than the desired productive coupling.[1][3]
Q4: My debromination issue persists even after changing the base and temperature. What's the next step?
A4: The next step is to scrutinize your catalyst system (ligand choice) and your reagents/solvent.
-
Optimize the Ligand: The ligand plays a critical role in stabilizing the palladium center and influencing the relative rates of productive reaction versus side reactions.[10][11] Sterically bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodebromination pathway.[11]
-
Ensure Anhydrous & Degassed Conditions: Oxygen can degrade your catalyst and ligands, while water provides a ready source of protons/hydrides.[1][12] Ensure all solvents are anhydrous and properly degassed, and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[3][12]
Scenario 2: Debromination During Formation or Use of Organometallic Reagents
Q5: I'm attempting a lithium-halogen exchange on my aryl bromide, but upon quenching, I mostly recover the protonated (debrominated) arene. What's going wrong?
A5: This is a classic sign of premature quenching of your highly basic organolithium intermediate. The culprit is almost always an unwanted proton source.
-
Aggressively Dry Everything: All glassware must be rigorously flame-dried or oven-dried under vacuum.[6] Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Ensure your starting aryl bromide is anhydrous.
-
Control the Temperature: Lithium-halogen exchange is extremely fast, even at very low temperatures (-78 °C or -100 °C).[13][14] Maintaining these low temperatures is critical to prevent side reactions.
-
Check Your Quenching Electrophile: If you are quenching with something like dry ice (CO₂) to form a carboxylic acid, be aware that atmospheric moisture readily condenses on its surface.[5] Rinsing the dry ice with a dry solvent before adding it to the reaction can help.[5]
Q6: I'm forming a Grignard reagent, but my yields are low and I suspect debromination (protonation) and/or Wurtz coupling (dimerization). How can I improve this?
A6: Low yields in Grignard formation are often due to a combination of moisture and poor initiation.
-
Activate the Magnesium: A passivating layer of magnesium oxide can prevent the reaction from starting. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane is critical for a prompt initiation.[15]
-
Slow and Controlled Addition: The formation of a Grignard reagent is exothermic.[15] Add the aryl bromide solution dropwise to the activated magnesium at a rate that maintains a gentle reflux.[15] This avoids localized heating which can promote side reactions like Wurtz coupling.[15][16]
-
Use Sufficient Solvent: Using a sufficient volume of anhydrous ether or THF helps to dilute the reactants, which minimizes the local concentration of the aryl halide and reduces the likelihood of dimerization.[15]
Part 3: Data-Driven Strategies & Optimized Protocols
Table 1: Troubleshooting Matrix for Debromination in Pd-Catalyzed Coupling
| Symptom | Primary Cause | Recommended Action(s) | Rationale |
| High Debromination, Low Conversion | Aggressive Base / High Temp | Switch from NaOtBu to K₃PO₄ or Cs₂CO₃. Lower reaction temp by 10-20 °C. | Milder bases and lower temperatures reduce the rate of Pd-H formation.[1][3] |
| Debromination with Electron-Deficient Arenes | Slow Reductive Elimination | Use a more electron-donating, bulky phosphine ligand (e.g., SPhos, RuPhos). | Bulky, electron-rich ligands accelerate the C-C bond-forming reductive elimination step, which outcompetes the debromination pathway.[11] |
| Inconsistent Results, Occasional Debromination | Protic Impurities / Oxygen | Use freshly distilled/anhydrous solvents. Degas solvent and reaction mixture thoroughly. Ensure a good inert atmosphere seal. | Removes water and oxygen, which are sources of hydrides and catalyst degradation, respectively.[1][12] |
| Debromination with Heterocyclic Substrates | N-H Proton Source / Catalyst Inhibition | Protect acidic N-H protons (e.g., with a BOC group).[17] Screen different ligands as some heterocycles can poison certain catalysts.[18] | The N-H proton on heterocycles like pyrroles or indoles can be acidic enough to facilitate debromination.[17] Protecting it removes this pathway. |
Diagram 1: Troubleshooting Workflow for Debromination
Caption: A systematic workflow for troubleshooting debromination.
Diagram 2: Competing Catalytic Cycles in Suzuki Coupling
Caption: Desired vs. undesired catalytic pathways.
Part 4: Optimized Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide with Minimized Debromination
This protocol details a selective Suzuki-Miyaura coupling using conditions known to suppress hydrodebromination.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl bromide, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand, and add them to the Schlenk flask against the positive pressure of inert gas.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free environment.[3] Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Note: Avoid excessively high temperatures which can favor debromination.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both the consumption of starting material and the formation of the debrominated byproduct. The reaction is typically complete in 4-16 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. ethz.ch [ethz.ch]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6,8-Dibromo-triazolo[1,5-a]pyridine
Technical Support Center: Scaling Up the Synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
Introduction
Welcome to the technical support guide for the synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. This molecule is a key heterocyclic scaffold, a class of compounds widely explored in medicinal and materials science due to their unique biological activities and structural properties.[4] The[1][2][3]triazolo[1,5-a]pyridine core, in particular, is found in compounds developed for treating conditions like type 2 diabetes and cardiovascular disorders and as potent kinase inhibitors in oncology.[5][6]
Scaling up any synthesis from the bench to pilot scale introduces challenges related to reaction kinetics, heat transfer, impurity profiles, and process safety. This guide is designed for researchers, chemists, and drug development professionals to provide a robust, scalable protocol and to proactively address common issues encountered during the synthesis. Our approach is grounded in established chemical principles to ensure both success and safety in your scale-up campaign.
Recommended Synthetic Pathway
The most reliable and scalable synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine proceeds via a two-step sequence starting from the commercially available 2-chloro-3,5-dibromopyridine. The workflow involves a nucleophilic aromatic substitution to form the key hydrazino-pyridine intermediate, followed by a cyclocondensation reaction to construct the fused triazole ring.
Caption: Overall synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Detailed Experimental Protocols
Part 1: Synthesis of 3,5-Dibromo-2-hydrazinopyridine
This step involves the displacement of the chloride from the 2-position of the pyridine ring with hydrazine. The 2-position is highly activated towards nucleophilic attack.
Reaction Scheme: (Image of 2-chloro-3,5-dibromopyridine reacting with hydrazine hydrate to form 3,5-dibromo-2-hydrazinopyridine)
Reagents & Conditions:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
|---|---|---|---|---|
| 2-Chloro-3,5-dibromopyridine | 272.32 | 1.0 | 1.0 | 272.3 g |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 5.0 | 5.0 | ~390 mL |
| Ethanol (200 proof) | - | - | - | 2.7 L |
Step-by-Step Protocol:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is clean and dry.
-
Reagent Charging: Charge the reactor with 2-chloro-3,5-dibromopyridine (1.0 eq) and ethanol (10 vol). Begin stirring to form a slurry.
-
Hydrazine Addition: Slowly add hydrazine hydrate (5.0 eq) to the slurry at room temperature over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a cooling bath if necessary.
-
Expertise & Experience: Using a significant excess of hydrazine ensures the reaction goes to completion and minimizes the formation of bis-addition byproducts. Ethanol is an excellent solvent as it solubilizes the starting material upon heating and allows for easy product precipitation upon cooling.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 78-82°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates completion.
-
Work-up and Isolation: a. Cool the reaction mixture to 0-5°C. A thick precipitate of the product will form. b. Filter the solid product using a Buchner funnel and wash the filter cake with cold deionized water (2 x 500 mL) to remove excess hydrazine and salts. c. Wash the cake with cold ethanol (1 x 250 mL) to aid in drying. d. Dry the product under vacuum at 50°C to a constant weight.
-
Expected Outcome: A white to off-white solid with an expected yield of 90-95%.
Part 2: Cyclization to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
This step is a classic acid-catalyzed cyclocondensation. The hydrazine intermediate reacts with formic acid, which serves as both the reagent and solvent, to form the fused triazole ring system.
Reagents & Conditions:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
|---|---|---|---|---|
| 3,5-Dibromo-2-hydrazinopyridine | 267.94 | 1.0 | 1.0 | 267.9 g |
| Formic Acid (≥95%) | 46.03 | - | - | 1.3 L |
Step-by-Step Protocol:
-
Reactor Setup: Use a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber (to neutralize formic acid vapors).
-
Reagent Charging: Carefully charge the reactor with 3,5-Dibromo-2-hydrazinopyridine (1.0 eq) followed by formic acid (5 vol).
-
Trustworthiness: Formic acid can act as a formylating agent on hydrazides without cyclization if conditions are not optimal.[7] Using it as the solvent and heating to reflux provides the necessary conditions for the subsequent dehydration and ring closure.
-
-
Reaction: Heat the mixture to reflux (approx. 100-105°C) and maintain for 3-5 hours. The solid will dissolve as the reaction progresses.
-
In-Process Control (IPC): Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) for the disappearance of the starting hydrazine.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture into a separate vessel containing ice-cold deionized water (10 vol). This will precipitate the product. c. Stir the resulting slurry for 30 minutes, then adjust the pH to ~7-8 by the slow addition of a saturated sodium bicarbonate solution. Caution: Vigorous CO₂ evolution will occur. d. Filter the solid product, wash the cake thoroughly with deionized water (3 x 1 L) until the filtrate is neutral. e. Dry the crude product under vacuum at 60°C.
-
Purification: a. Recrystallize the crude solid from a suitable solvent system, such as ethanol or isopropanol, to obtain the final product with high purity.
-
Expected Outcome: A crystalline solid with an expected yield of 85-92%.
Troubleshooting Guide
| Question | Potential Cause(s) | Recommended Solution(s) |
| Why is my yield low in the hydrazinolysis step (Part 1)? | 1. Incomplete Reaction: Insufficient reaction time or temperature.2. Poor Starting Material Quality: 2-chloro-3,5-dibromopyridine may contain non-reactive impurities.3. Loss During Work-up: Product may have some solubility in the aqueous filtrate, especially if the volume is excessive or temperature is not low enough. | 1. Extend the reflux time to 8 hours and re-check by TLC. Ensure a gentle reflux is maintained.2. Verify the purity of the starting material by NMR or GC-MS.3. Ensure the crystallization/precipitation is performed at 0-5°C. Minimize the volume of wash water. |
| I see multiple spots on my TLC during the cyclization (Part 2). What are they? | 1. Unreacted Starting Material: The reaction has not gone to completion.2. Formylated Intermediate: The hydrazine may be formylated but has not yet cyclized. This is often a stable intermediate.[7]3. Degradation: Overheating or presence of impurities could lead to side products. | 1. Increase the reflux time. Ensure the internal temperature is reaching >100°C.2. This is a common observation. Continue heating as the intermediate will convert to the final product upon further heating and dehydration.3. Ensure high-purity starting materials. Do not exceed the recommended reaction temperature. |
| The final product is discolored (yellow/brown) after drying. | 1. Residual Impurities: Trace amounts of polymeric or oxidized side products from either step.2. Incomplete Washing: Failure to completely remove acidic residues during the work-up. | 1. Perform the recommended recrystallization from ethanol. If color persists, consider a charcoal treatment during recrystallization.2. Ensure the product is washed with water until the filtrate is neutral (pH ~7). |
| The reaction seems to stall during the cyclization step. | 1. Water Content: The starting hydrazine or formic acid may contain excess water, which can inhibit the final dehydration step of the cyclization. | 1. Ensure the 3,5-Dibromo-2-hydrazinopyridine intermediate is thoroughly dried before use. Use a high-purity grade of formic acid (≥95%). Consider adding a small amount of a dehydrating agent like acetic anhydride (0.1 eq) if stalling is persistent, though this complicates the work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the cyclization with formic acid? The mechanism involves two main stages. First, the more nucleophilic terminal nitrogen of the hydrazine attacks the carbonyl carbon of formic acid in an acyl substitution reaction to form an N-formylhydrazino intermediate. Second, under acidic conditions and heat, the pyridine ring nitrogen attacks the formyl carbonyl carbon in an intramolecular cyclization. The resulting tetrahedral intermediate then eliminates a molecule of water to form the aromatic triazole ring.
Q2: Are there alternative, milder reagents for the cyclization step? Yes, while formic acid is robust and economical for scale-up, other C1 sources can be used. Triethyl orthoformate with a catalytic amount of acid (like p-toluenesulfonic acid) is a common alternative. This method often proceeds under milder conditions and generates ethanol as a byproduct, which can be easier to remove than excess formic acid. However, triethyl orthoformate is more expensive.
Q3: How can I definitively confirm the structure and purity of my final product? A combination of analytical techniques is required for full characterization:
-
¹H NMR: Should show the characteristic aromatic protons of the fused ring system with correct chemical shifts and coupling constants. The absence of the N-H protons from the hydrazine intermediate is a key indicator.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will show the correct molecular ion peak (M+) corresponding to the molecular weight of C₇H₄Br₂N₃, including the characteristic isotopic pattern for two bromine atoms.
-
Melting Point: A sharp melting point indicates high purity.
Q4: What are the primary safety concerns when scaling up this synthesis?
-
Hydrazine: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate PPE including gloves, lab coat, and safety goggles. Have a hydrazine spill kit available.[8]
-
Formic Acid: Concentrated formic acid is corrosive and can cause severe burns. Handle with appropriate PPE. Heating formic acid generates corrosive vapors that should be vented into a fume hood or scrubbed.
-
Exothermic Reactions: Both steps can be exothermic, particularly the initial addition of hydrazine. Use controlled, slow addition and have cooling capacity on standby, especially for larger scales.
References
- 1. 2,4-Dibromopyridine | 58530-53-3 | FD08147 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bioengineer.org [bioengineer.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. princeton.edu [princeton.edu]
Validation & Comparative
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6,8-Dibromo-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine atoms at the 6- and 8-positions of this scaffold significantly modulates its electronic and steric properties, which can profoundly influence its interaction with biological targets. Consequently, unambiguous structural characterization is paramount. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. An accurate assignment of ¹H and ¹³C NMR signals is critical for confirming the identity and purity of synthesized 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Given the absence of published experimental data for the title compound, this guide employs a predictive approach, which has become a highly reliable tool in modern organic chemistry. The predicted chemical shifts are analyzed in the context of fundamental NMR principles and compared with experimental data from similar, substituted triazolopyridine systems to provide a well-grounded and scientifically rigorous interpretation.
Predicted ¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR chemical shifts for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine were predicted using advanced computational algorithms. The data presented below is for the compound in a standard NMR solvent, such as CDCl₃ or DMSO-d₆. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and instrument parameters[1][2][4].
Below is the structure and numbering scheme for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine used for the NMR assignments.
A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry Analysis of 6,8-Dibromo-triazolo[1,5-a]pyridine: A Comparative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds. Among these, the triazolo[1,5-a]pyridine core is a recognized pharmacophore, with derivatives showing potential as inhibitors and versatile intermediates in organic synthesis.[1][2] The specific analogue, 6,8-Dibromo-triazolo[1,5-a]pyridine, presents a unique analytical challenge due to its halogenated nature. For researchers working with such novel chemical entities, unambiguous structural confirmation and purity assessment are not just procedural steps but the bedrock of reliable downstream biological data.
High-Resolution Mass Spectrometry (HRMS) stands as the principal technology for this task, offering unparalleled precision in mass measurement, which is essential for determining elemental composition and elucidating molecular structure.[3][4] This guide provides an in-depth, experience-driven comparison of two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the comprehensive analysis of 6,8-Dibromo-triazolo[1,5-a]pyridine. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, providing a practical framework for scientists to select the optimal analytical strategy.
Molecular Profile: 6,8-Dibromo-triazolo[1,5-a]pyridine
Understanding the target molecule is the first step in any robust analytical method development.
-
Molecular Formula: C₆H₃Br₂N₃
-
Monoisotopic Mass: 274.86938 Da
-
Key Structural Feature: The presence of two bromine atoms is the most significant feature from a mass spectrometry perspective. Bromine has two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in nearly equal abundance. This results in a highly characteristic isotopic pattern for the molecular ion:
-
M: Contains two ⁷⁹Br atoms.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Contains two ⁸¹Br atoms. The theoretical intensity ratio of these peaks is approximately 1:2:1. Accurate measurement of this isotopic pattern provides powerful confirmation of the presence of two bromine atoms in the molecule.
-
Caption: Structure of 6,8-Dibromo-triazolo[1,5-a]pyridine.
Comparative Framework: Q-TOF vs. Orbitrap Mass Analyzers
The choice of an HRMS platform is a critical decision dictated by the analytical objective, be it routine screening or in-depth structural characterization.[5]
-
Time-of-Flight (TOF) Mass Spectrometry: This technique measures the mass-to-charge ratio (m/z) by determining the time it takes for an ion to travel a fixed distance in a field-free region. Modern Q-TOF instruments offer fast acquisition speeds, making them ideal for coupling with ultra-high-performance liquid chromatography (UHPLC) for high-throughput applications.[6] While their resolution was historically lower than other HRMS platforms, current models achieve resolutions exceeding 60,000.[5]
-
Orbitrap Mass Spectrometry: In an Orbitrap analyzer, ions are trapped in an electrostatic field and orbit a central spindle-like electrode. The frequency of their axial oscillation is measured and converted into an m/z value via Fourier transform. Orbitrap systems are renowned for their exceptional mass resolution (up to 240,000 or higher) and consistent sub-ppm mass accuracy, which provides very high confidence in elemental formula determination.[4][5][7]
Caption: Decision workflow for selecting an HRMS platform.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any analytical result is directly tied to the rigor of the experimental protocol. The following methods are designed to be robust and reproducible.
Sample Preparation
The axiom "garbage in, garbage out" is particularly true for mass spectrometry. A clean sample is paramount for achieving high sensitivity and preventing instrument contamination.[8][9]
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 6,8-Dibromo-triazolo[1,5-a]pyridine and dissolve it in 1 mL of HPLC-grade methanol in a labeled glass vial.[10]
-
Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by adding 10 µL of the stock to 990 µL of 50:50 acetonitrile/water.
-
Working Solutions (e.g., 100 ng/mL): Prepare a series of working solutions by further diluting the intermediate solution. For a 100 ng/mL standard, dilute the intermediate solution 1:100 in 50:50 acetonitrile/water.
-
Acidification: To promote efficient protonation in positive-ion mode, add formic acid to a final concentration of 0.1% to all working solutions.[10] Causality: The triazolopyridine core contains basic nitrogen atoms that are readily protonated in an acidic environment, a prerequisite for positive-ion electrospray ionization.[11][12]
UHPLC-HRMS Workflow
Coupling liquid chromatography to the mass spectrometer separates the analyte from potential impurities and matrix components, ensuring a clean signal for analysis.[13]
Caption: Comprehensive experimental workflow for HRMS analysis.
UHPLC Method:
-
Column: C18, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
HRMS Parameters (General):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[14]
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min
-
Gas Temperature: 325 °C
-
MS1 Scan Range: m/z 100-500
Platform-Specific Settings:
-
Q-TOF:
-
Acquisition Rate: 2 spectra/s
-
Collision Energy (MS/MS): Ramped 15-40 eV
-
-
Orbitrap:
-
Resolution: 140,000 @ m/z 200
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
HCD Collision Energy (MS/MS): Stepped 20, 30, 40 NCE
-
Results and Comparative Data Analysis
Here, we present hypothetical but realistic data to compare the performance of the two platforms.
Table 1: Mass Accuracy and Resolution
Mass accuracy is the cornerstone of HRMS, allowing for the confident assignment of an elemental formula.
| Parameter | Theoretical Value | Q-TOF Result | Orbitrap Result |
| Formula | C₆H₄Br₂N₃⁺ | - | - |
| Exact Mass [M+H]⁺ | 275.87716 | 275.8764 | 275.8771 |
| Mass Error (ppm) | - | -2.03 ppm | -0.22 ppm |
| Resolution (FWHM) | - | ~45,000 | ~140,000 |
Insight: Both instruments provide excellent mass accuracy, well within the accepted range for publication (<5 ppm). However, the Orbitrap's sub-ppm accuracy provides a higher degree of confidence, significantly reducing the number of possible elemental formulas for an unknown compound.[15]
Table 2: Isotopic Pattern Fidelity
Verifying the characteristic 1:2:1 bromine pattern is a critical step for structural confirmation.
| Ion | Theoretical Abundance | Q-TOF Observed | Orbitrap Observed |
| [M+H]⁺ (²⁷⁹Br) | 100.0% | 100.0% | 100.0% |
| [M+2+H]⁺ (¹⁷⁹Br,¹⁸¹Br) | 97.3% | 96.9% | 97.2% |
| [M+4+H]⁺ (²⁸¹Br) | 24.2% | 23.8% | 24.1% |
Insight: Both platforms accurately reproduce the isotopic distribution. The high resolution of the Orbitrap allows for baseline separation of the isotopic peaks from any potential low-level interferences that might co-elute, providing a cleaner and more easily interpretable spectrum.
Table 3: Fragmentation (MS/MS) Analysis
Tandem MS (MS/MS) breaks the molecule apart to reveal structural information. The high mass accuracy of the fragments is key to assigning their elemental compositions.
| Proposed Fragment | Formula | Theoretical m/z | Observed m/z (Orbitrap) |
| [M+H - HBr]⁺ | C₆H₃BrN₃⁺ | 195.95645 | 195.95631 |
| [M+H - Br]⁺ | C₆H₄BrN₃⁺ | 196.96423 | 196.96405 |
| [M+H - N₂]⁺ | C₆H₄Br₂N⁺ | 247.88188 | 247.88172 |
Insight: The ability to obtain accurate mass measurements on fragment ions is a significant advantage of HRMS/MS. This allows for the confident assignment of fragment structures, which is crucial for distinguishing between isomers and fully elucidating the molecular structure. The fragmentation pattern of triazole rings can be complex, often involving losses of stable neutral molecules like HCN or N₂.[16]
Caption: Proposed MS/MS fragmentation pathways.
Alternative Analytical Methodologies
While HRMS is a powerful tool, a multi-faceted analytical approach provides the most comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation, providing definitive information about the connectivity of atoms (¹H, ¹³C, ¹⁵N NMR). It is an essential orthogonal technique to confirm the structure proposed by MS data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are thermally stable and volatile, GC-MS can be an alternative. However, many complex pharmaceutical intermediates like this one may require derivatization to be suitable for GC analysis.[17]
-
Green Chemistry Approaches: In the synthesis of such heterocyclic compounds, alternative "green" methods using techniques like microwave irradiation or environmentally benign solvents are gaining traction to reduce chemical waste and reaction times.[18][19] These synthetic routes still require rigorous analytical validation, for which HRMS is perfectly suited.
Conclusion and Recommendations
Both Q-TOF and Orbitrap HRMS platforms are highly capable of the analysis of 6,8-Dibromo-triazolo[1,5-a]pyridine. The ultimate choice depends on the specific research question.
-
For high-throughput applications such as reaction monitoring or routine purity checks where speed and robustness are paramount, a modern Q-TOF instrument provides more than sufficient mass accuracy and resolution.
-
For definitive structural elucidation , characterization of low-level impurities, or metabolite identification studies where the highest degree of confidence is required, the superior resolution and sub-ppm mass accuracy of an Orbitrap platform are invaluable.
Ultimately, the precise and accurate data generated by HRMS are indispensable for advancing drug development programs. By carefully selecting the analytical platform and employing robust, self-validating protocols, researchers can ensure the integrity of their chemical matter and make data-driven decisions with confidence.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 6. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 7. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. utoledo.edu [utoledo.edu]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 13. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchtrendsjournal.com [researchtrendsjournal.com]
- 19. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of Triazolo[1,5-a]pyridine Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds. Its isosteric relationship with purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal in oncology and inflammatory disease research.[4][5] The introduction of halogen substituents, particularly bromine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted triazolo[1,5-a]pyridine analogs, with a special focus on di-bromo substituted scaffolds, to inform the design of next-generation therapeutics.
While specific, detailed SAR studies on 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine analogs are not extensively available in peer-reviewed literature, we can infer valuable insights by examining closely related analogs. This guide will synthesize data from various studies on mono- and di-halogenated triazolo[1,5-a]pyridines and the broader class of triazolo[1,5-a]pyrimidines to build a predictive SAR model for the 6,8-dibromo scaffold.
The Strategic Importance of the 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine Core
The 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine core presents a unique starting point for library synthesis. The two bromine atoms offer several strategic advantages:
-
Modulation of Physicochemical Properties: The lipophilicity introduced by the bromine atoms can enhance membrane permeability and oral bioavailability.
-
Directional Interactions: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and selectivity.
-
Metabolic Stability: The presence of halogens can block sites of metabolism, potentially increasing the half-life of the compound.
-
Synthetic Handles: The bromine atoms serve as versatile synthetic handles for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
A foundational example of this scaffold is 6,8-dibromo-2-[(phenylmethyl)thio]-[1][2][3]triazolo[1,5-a]pyridine, though its biological activity is not publicly detailed.[1] Another documented analog is 6,8-dibromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.[2] The exploration of SAR around this core is a promising avenue for identifying novel and potent therapeutic agents.
Comparative SAR Analysis of Related Triazolo[1,5-a]pyridine and Pyrimidine Analogs
To understand the potential impact of substitutions on the 6,8-dibromo core, we will analyze SAR trends from related series of compounds, primarily focusing on their activity as kinase inhibitors and anticancer agents.
Substitutions at the 2-Position
The 2-position of the triazolo[1,5-a]pyridine ring is a key vector for introducing diversity and influencing biological activity.
-
Small Alkyl and Aryl Groups: In many series, small alkyl or aryl groups at the 2-position are well-tolerated and can contribute to van der Waals interactions within the target's binding pocket.
-
Thioether Linkages: As seen in the example of 6,8-dibromo-2-[(phenylmethyl)thio]-[1][2][3]triazolo[1,5-a]pyridine, a thioether linkage is a common modification.[1] The nature of the group attached to the sulfur atom can be systematically varied to probe for optimal interactions. For instance, replacing the phenylmethyl group with other substituted aryl or heteroaryl rings can significantly impact potency and selectivity.
Substitutions at the 5-Position
The 5-position offers another critical point for modification, often influencing selectivity and cellular activity.
-
Amino and Substituted Amino Groups: In a series of[1][2][3]triazolo[1,5-a]pyrimidines developed as anticancer agents, a (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group at the 5-position was found to be crucial for high potency.[6] This suggests that a hydrogen bond donor with specific steric and electronic properties at this position is beneficial.
-
Impact on Kinase Selectivity: For kinase inhibitors, the substituent at the 5-position can be tailored to exploit differences in the ATP binding sites of various kinases, thereby tuning the selectivity profile of the inhibitor.
Substitutions at the 7-Position
The 7-position is often involved in key interactions with the hinge region of kinases.
-
Aryl and Heteroaryl Groups: A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their antiproliferative activities.[7] The nature and substitution pattern of the pyridine ring at the 7-position were found to significantly affect the anticancer activity.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature of hinge-binding motifs in kinase inhibitors.
Inferred SAR for 6,8-Dibromo-triazolo[1,5-a]pyridine Analogs
Based on the analysis of related compounds, we can propose a hypothetical SAR model for the 6,8-dibromo scaffold.
| Position | Substituent Type | Predicted Impact on Activity | Rationale |
| 2 | Substituted aryl/heteroaryl | High | Potential for significant van der Waals and π-stacking interactions. |
| 2 | Thioether with varied R-groups | Moderate to High | Allows for fine-tuning of lipophilicity and interactions in the solvent-exposed region. |
| 5 | Small, fluorinated amino groups | High | Likely to enhance potency, as seen in related triazolopyrimidines.[6] |
| 5 | Methyl group | Moderate | Can provide a balance of lipophilicity and steric bulk. |
| 7 | Pyridinyl or other N-containing heterocycles | High | Potential for crucial hydrogen bonding interactions with the kinase hinge region. |
| 7 | Substituted phenyl rings | Moderate to High | The substitution pattern will be critical for optimizing interactions. |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of triazolo[1,5-a]pyridine analogs, based on methodologies reported in the literature.
General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines
A common synthetic route to the[1][2][3]triazolo[1,5-a]pyridine core involves the cyclization of a substituted 2-hydrazinopyridine with a suitable reagent.
Step 1: Synthesis of Substituted 2-Hydrazinopyridine
-
To a solution of the corresponding 2-chloropyridine in ethanol, add hydrazine hydrate (excess, ~10 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the 2-hydrazinopyridine derivative.
Step 2: Cyclization to form the[1][2][3]Triazolo[1,5-a]pyridine Ring
-
Dissolve the 2-hydrazinopyridine derivative in a suitable solvent such as acetic acid or ethanol.
-
Add the appropriate cyclizing agent (e.g., a carboxylic acid, orthoester, or cyanogen bromide) to the solution.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine analog.
In Vitro Kinase Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
ATP
-
Substrate peptide
-
Synthesized inhibitor compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and inhibitor solution to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
The 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyridine scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. While direct SAR studies on this specific scaffold are currently lacking in the public domain, a wealth of information from related triazolopyridine and triazolopyrimidine analogs provides a strong foundation for rational drug design.
Future research should focus on the systematic exploration of substitutions at the 2-, 5-, and 7-positions of the 6,8-dibromo core. The use of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, will be instrumental in generating a diverse library of analogs for biological screening. A comprehensive evaluation of these compounds in a panel of kinase assays and cancer cell lines will be crucial for elucidating the detailed SAR and identifying lead candidates for further preclinical development.
References
- 1. Page loading... [guidechem.com]
- 2. 746668-59-7|6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide: Comparative Analysis of Triazolo[1,5-a]pyridine and Triazolo[4,3-a]pyridine Scaffolds in Drug Discovery
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are the bedrock of countless therapeutic agents. Their unique stereoelectronic properties allow them to engage with biological targets in specific and potent ways. Among these, the triazolopyridines, formed by the fusion of a triazole and a pyridine ring, have emerged as "privileged structures" due to their presence in a wide array of biologically active compounds.[1]
This guide provides a comparative analysis of two critical, yet distinct, isomeric scaffolds: the triazolo[1,5-a]pyridine and the triazolo[4,3-a]pyridine . While structurally similar, their subtle differences in nitrogen placement lead to profound divergences in stability, synthesis, and ultimately, their application in drug discovery. For the researcher designing a new therapeutic agent, understanding these differences is not merely academic; it is fundamental to the success of the project, influencing everything from synthetic strategy to the pharmacokinetic profile of the final compound. This document will dissect these scaffolds, offering field-proven insights and experimental data to guide your selection and application.
Part 1: Core Structural and Physicochemical Differences
The fundamental difference between the two isomers lies in the position of the bridgehead nitrogen atom and the connectivity of the fused triazole ring. The triazolo[1,5-a]pyridine is a 1,2,4-triazole fused system, whereas the triazolo[4,3-a]pyridine is a 1,2,4-triazole fused in a different orientation.
Caption: Core structures of the isomeric triazolopyridine scaffolds.
The triazolo[1,5-a]pyrimidine system, a close analogue, is described as a delocalized 10-π electron aromatic system, a property that contributes to its significant stability.[2] This inherent stability is the primary point of divergence from its [4,3-a] counterpart.
The Decisive Factor: Thermodynamic Stability and the Dimroth Rearrangement
The most critical distinction between these scaffolds is their relative stability. The triazolo[1,5-a]pyridine is the thermodynamically more stable isomer . The triazolo[4,3-a]pyridine, often the kinetic product of cyclization reactions, is susceptible to a well-documented transformation known as the Dimroth Rearrangement .[3]
This rearrangement involves the conversion of the less stable [4,3-a] isomer into the [1,5-a] form, typically under acidic, basic, or thermal conditions.[4][5] The mechanism proceeds through a ring-opening of the triazole, followed by rotation and ring-closure to yield the more stable isomer.
Caption: The Dimroth Rearrangement pathway from the [4,3-a] to the [1,5-a] isomer.
Expert Insight: The propensity of the [4,3-a] scaffold to undergo the Dimroth rearrangement is a double-edged sword. While it can be exploited synthetically to access the [1,5-a] system[5], it also represents a significant liability. A drug candidate based on the [4,3-a] core could isomerize during synthesis, purification, formulation, or even in vivo under physiological pH, leading to a different chemical entity with altered efficacy and safety profiles. Therefore, rigorous stability testing is mandatory when working with the [4,3-a] scaffold.
Part 2: A Tale of Two Syntheses
The choice of starting material dictates which isomeric scaffold is initially formed. This section details representative protocols for accessing each core, highlighting the causal logic behind the synthetic design.
Synthesis of Triazolo[1,5-a]pyridines: The Path of Stability
The most common strategies for synthesizing the stable [1,5-a] isomer begin with 2-aminopyridine derivatives. These methods often involve the formation of an N-N bond late in the sequence.
Caption: General workflow for the synthesis of the triazolo[1,5-a]pyridine scaffold.
Experimental Protocol: PIFA-Mediated Synthesis of Triazolo[1,5-a]pyridines [6]
-
Rationale: This protocol utilizes (Bis(trifluoroacetoxy)iodo)benzene (PIFA), a hypervalent iodine reagent, as a powerful oxidant to mediate the intramolecular N-N bond formation under mild conditions, providing direct access to the stable [1,5-a] core.
-
Step 1: Preparation of N-(pyridin-2-yl)benzimidamide: To a solution of a substituted 2-aminopyridine (1.0 equiv) and a substituted benzimidamide hydrochloride (1.2 equiv) in anhydrous DMF, add potassium carbonate (3.0 equiv). Stir the mixture at 100 °C for 12-24 hours until TLC analysis indicates consumption of the starting material.
-
Step 2: Oxidative Cyclization: Cool the reaction mixture to room temperature. Add PIFA (1.5 equiv) portion-wise over 10 minutes. Stir the reaction at room temperature for 1-2 hours.
-
Step 3: Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 4: Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm the formation of the triazolo[1,5-a]pyridine structure. The absence of signals corresponding to the [4,3-a] isomer validates the regioselectivity of the cyclization.
Synthesis of Triazolo[4,3-a]pyridines: The Kinetic Approach
In contrast, the synthesis of the less stable [4,3-a] isomer typically starts from 2-hydrazinopyridine . These reactions must be performed under carefully controlled, mild conditions to prevent the Dimroth rearrangement.
Caption: General workflow for the synthesis of the triazolo[4,3-a]pyridine scaffold.
Experimental Protocol: Tandem Coupling and Cyclization for Triazolo[4,3-a]pyridines [7]
-
Rationale: This protocol uses a palladium catalyst for the initial C-N bond formation, followed by a microwave-assisted dehydration. Microwave heating allows for rapid, controlled energy input, which can favor the kinetic product by minimizing the overall reaction time at elevated temperatures where rearrangement could occur.
-
Step 1: Palladium-Catalyzed Hydrazide Addition: In a microwave vial, combine 2-chloropyridine (1.0 equiv), a carboxylic acid hydrazide (1.1 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) in an anhydrous solvent like toluene.
-
Step 2: Intermediate Formation: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor the formation of the 2-(2-acylhydrazinyl)pyridine intermediate by LC-MS.
-
Step 3: Dehydrative Cyclization: After cooling, add a dehydrating agent such as glacial acetic acid to the crude reaction mixture. Reseal the vial and heat again in the microwave reactor to 140-160 °C for 15-30 minutes.
-
Step 4: Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate. Dry the organic layer, concentrate, and purify by flash chromatography.
-
Step 5: Validation and Stability Check: Immediately characterize the product by NMR. It is crucial to use techniques like 1H-15N HMBC to definitively confirm the [4,3-a] regiochemistry.[8] A sample should be subjected to stability studies (e.g., reflux in different pH buffers) to assess its propensity for rearrangement.
Part 3: Biological Activity and Applications in Drug Design
The distinct electronic and steric profiles of the two isomers lead them to be employed against different classes of biological targets.
| Feature | Triazolo[1,5-a]pyridine | Triazolo[4,3-a]pyridine |
| Primary Precursor | 2-Aminopyridine | 2-Hydrazinopyridine |
| Relative Stability | Thermodynamically stable | Kinetically favored; can rearrange |
| Key Biological Targets | Kinases (JAK1/2), PHD-1, RORγt[1][6][9] | Metalloenzymes (IDO1, c-Met), various GPCRs[10][11] |
| Common Applications | Autoimmune disease, oncology, metabolic disorders[6] | Oncology, infectious diseases, CNS disorders[10][12] |
| Design Consideration | Excellent chemical stability, often used as a purine bioisostere.[2] | Specific geometry may be required for target binding (e.g., heme chelation), but stability is a major concern. |
Case Study 1: Triazolo[1,5-a]pyridine as a PHD-1 Inhibitor
In the design of inhibitors for Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1), a triazolo[1,5-a]pyridine core was identified. X-ray crystallography revealed that the triazole N1 atom forms a novel monodentate interaction with the active site Fe²⁺ ion.[9] This specific binding mode, combined with the scaffold's inherent stability, makes it an excellent choice for this target class.
Case Study 2: Triazolo[4,3-a]pyridine as a Heme-Binding IDO1 Inhibitor
For inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, the triazolo[4,3-a]pyridine scaffold has proven effective. Here, the N1 atom of the triazole ring directly coordinates with the iron atom of the heme group.[11] This interaction is geometrically favored by the [4,3-a] isomer. The development of such inhibitors requires accepting the trade-off of lower intrinsic stability for optimal target engagement.
Caption: Contrasting binding interactions of the two scaffolds with metalloenzyme targets.
Conclusion: A Strategic Choice for the Medicinal Chemist
The choice between the triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine scaffolds is a strategic one, dictated by the specific demands of the drug discovery program.
-
Choose the triazolo[1,5-a]pyridine scaffold when your primary requirements are high chemical stability, metabolic robustness, and when leveraging its properties as a purine bioisostere. Its synthesis is generally straightforward, leading directly to the desired, stable product.
-
Choose the triazolo[4,3-a]pyridine scaffold with caution, primarily when its unique geometry is essential for potent interaction with a specific biological target, such as the heme-binding pocket of IDO1. Be prepared to invest significant resources in controlling the kinetic synthesis and conducting exhaustive stability profiling throughout the development process. The risk of isomerization is a critical parameter that must be managed from hit identification through to final drug formulation.
Ultimately, a deep understanding of the fundamental chemistry of these isomeric systems is paramount. It empowers the medicinal chemist to make informed decisions, anticipate challenges, and rationally design molecules with a higher probability of success.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation Guide: TPK-47, a Novel Triazolopyridine-Based Kinase Inhibitor for Targeted JAK2 Inhibition
This guide provides an in-depth comparative analysis of TPK-47, a novel kinase inhibitor built on the versatile[1][2][3]triazolo[1,5-a]pyridine scaffold. We will detail the comprehensive in vitro validation workflow, from initial biochemical potency and selectivity profiling to cellular target engagement and functional efficacy. The performance of TPK-47 is objectively compared against Fedratinib, an FDA-approved selective JAK2 inhibitor, providing essential experimental data for researchers in oncology and drug development.[4][5]
Introduction: The Triazolopyridine Scaffold as a Privileged Motif in Kinase Inhibition
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern targeted therapy.[6][7] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting the dysregulated signaling pathways that drive cellular proliferation and survival.[8] Within the vast chemical space explored for kinase inhibitor design, certain core structures, often termed "privileged scaffolds," have emerged as particularly effective. The triazolopyridine scaffold is one such motif, frequently appearing in inhibitors targeting a range of kinases, including JAK1/2, VEGFR2, and p38 MAP kinase.[9][10][11][12] Its rigid, planar structure and capacity for diverse substitutions make it an ideal hinge-binding moiety, enabling high-affinity interactions within the ATP-binding pocket of kinases.[13]
This guide focuses on TPK-47, a novel investigational inhibitor based on the triazolopyridine core, designed to selectively target Janus Kinase 2 (JAK2). Dysregulation of the JAK/STAT signaling pathway is a critical driver in myeloproliferative neoplasms (MPNs).[14] The V617F mutation in JAK2, found in a high percentage of MPN patients, leads to constitutive kinase activity and uncontrolled cell growth.[14]
Our objective is to provide a transparent, data-driven validation of TPK-47. We will elucidate the causality behind our experimental choices, presenting a self-validating system of biochemical and cellular assays. This guide will compare TPK-47's performance metrics directly against Fedratinib, a potent and selective JAK2 inhibitor used in the treatment of myelofibrosis.[15]
Part 1: Biochemical Characterization: Potency and Kinome-Wide Selectivity
The initial phase of in vitro validation focuses on the direct interaction between the inhibitor and its purified target enzyme. This step is crucial for establishing fundamental potency (IC50) and understanding the inhibitor's specificity across the human kinome to anticipate potential off-target effects.[16]
Potency Against the JAK Family
A primary determinant of a kinase inhibitor's therapeutic potential is its potency against the intended target. We utilized a luminescence-based kinase activity assay to measure the concentration of TPK-47 required to inhibit 50% of JAK2 activity (IC50).[8] To assess initial selectivity within the highly homologous Janus kinase family, TPK-47 was also tested against JAK1, JAK3, and TYK2.[3][17] The results are compared with Fedratinib, which is known for its high selectivity for JAK2 over other family members.[15]
Table 1: Biochemical Potency of TPK-47 vs. Fedratinib Against JAK Family Kinases
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK2 V617F (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| TPK-47 | 115 | 2.8 | 2.5 | >1,000 | 450 |
| Fedratinib | 105 | 3.0 | 3.0 | >1,000 | 350 |
| Data represents the mean of three independent experiments. Assays were performed using an ADP-Glo™ kinase assay with ATP concentration at the apparent Km for each enzyme. |
The data demonstrates that TPK-47 is a highly potent inhibitor of both wild-type JAK2 and the clinically relevant V617F mutant, with potency comparable to Fedratinib.[15] Importantly, TPK-47 exhibits a strong selectivity profile, with over 40-fold selectivity for JAK2 compared to JAK1 and significantly weaker inhibition of JAK3 and TYK2. This profile is critical for minimizing potential side effects associated with inhibiting other JAK isoforms, such as the immunosuppression linked to JAK3 inhibition.
Kinome-Wide Selectivity Profiling
While selectivity within the target family is important, achieving broader selectivity across the entire human kinome is a significant challenge due to the conserved nature of the ATP-binding site.[6] To build a comprehensive profile, TPK-47 was screened at a concentration of 1 µM against a panel of over 400 human kinases. This type of broad screening is essential for identifying potential off-targets that could lead to unexpected toxicities or provide opportunities for drug repurposing.[18][19]
Table 2: Kinome Selectivity Profile Summary for TPK-47 (1 µM)
| Parameter | Result |
| Number of Kinases Tested | 468 |
| Kinases with >90% Inhibition | 4 (JAK2, JAK2 V617F, ACVR1, BMPR1A) |
| Kinases with 65-90% Inhibition | 8 |
| Selectivity Score (S-Score) | S(10) = 0.01 |
| The S-Score represents the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower score indicates higher selectivity. |
The selectivity profile reveals that TPK-47 is remarkably selective. At a high concentration of 1 µM, it potently inhibits only a small number of kinases beyond its primary target, JAK2. The minor inhibition of activin A receptor type 1 (ACVR1) and bone morphogenetic protein receptor type 1A (BMPR1A) provides specific avenues for future investigation. This high degree of selectivity is a promising feature for a developmental candidate.
Part 2: Cellular Validation: Target Engagement and Functional Efficacy
While biochemical assays are fundamental, they do not account for factors like cell permeability, intracellular ATP concentrations, or interactions with scaffolding proteins.[7][20] Therefore, validating an inhibitor's activity in a cellular context is a critical and decisive step.[16]
Cellular Target Engagement with NanoBRET™
To confirm that TPK-47 can access and bind to JAK2 within a live cell, we employed the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay.[21][22] This technology uses bioluminescence resonance energy transfer to quantitatively measure the binding affinity of a compound to its target in the physiological environment of the cell.[21][23] This provides a more accurate measure of target interaction under biological conditions.
Inhibition of Downstream Signaling
The functional consequence of JAK2 inhibition is the blockade of downstream signal transduction. We measured the ability of TPK-47 to inhibit the phosphorylation of STAT3 (pSTAT3), a key substrate of JAK2.[3][24] A cellular phosphorylation assay was performed in HEL 92.1.7 cells, which harbor the JAK2 V617F mutation and exhibit constitutive STAT3 activation.
Anti-Proliferative Activity
Ultimately, a successful kinase inhibitor for oncology must translate target inhibition into a functional anti-proliferative effect. We used a Ba/F3 pro-B cell line engineered to express the human JAK2 V617F mutant. The survival and proliferation of these cells are dependent on JAK2 activity, making them an excellent model system to assess the cytotoxic effects of JAK2 inhibition.[20]
Table 3: Cellular Activity of TPK-47 vs. Fedratinib
| Assay Type | Cell Line | Parameter | TPK-47 (IC50, nM) | Fedratinib (IC50, nM) |
| Target Engagement | HEK293 (JAK2-NanoLuc) | Cellular IC50 (Binding) | 15.2 | 18.5 |
| Phosphorylation | HEL 92.1.7 (JAK2 V617F) | pSTAT3 Inhibition (EC50) | 25.8 | 30.1 |
| Cell Proliferation | Ba/F3 (JAK2 V617F) | Growth Inhibition (GI50) | 35.5 | 42.0 |
| Data represents the mean of three independent experiments. |
The cellular data strongly corroborates the biochemical findings. TPK-47 effectively engages JAK2 in live cells, inhibits its downstream signaling pathway, and translates this inhibition into potent anti-proliferative activity. The cellular potency of TPK-47 is consistently superior to that of Fedratinib across all three orthogonal assays, highlighting the promising potential of the triazolopyridine scaffold in this context. The slight shift in potency from biochemical to cellular assays is expected and reflects the influence of the complex cellular environment.[20]
Part 3: Mechanistic Insights and Experimental Workflows
A comprehensive understanding of an inhibitor's mechanism requires visualizing its place within the relevant signaling pathway and the logical flow of its validation.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation.[1][25] TPK-47 acts by blocking the catalytic activity of JAK2, thereby preventing the phosphorylation and activation of STAT proteins and halting the expression of genes involved in cell proliferation and survival.[3][24]
Caption: The JAK/STAT signaling pathway and the inhibitory action of TPK-47.
In Vitro Validation Workflow
The validation of a novel kinase inhibitor follows a logical progression from biochemical characterization to cellular functional assays. This multi-step approach ensures that the observed biological effects are a direct result of on-target inhibition.
Caption: Logical workflow for the in vitro validation of a novel kinase inhibitor.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are provided below.
Protocol 1: ADP-Glo™ Biochemical Kinase Assay
-
Prepare a serial dilution of TPK-47 and the reference compound (Fedratinib) in a 384-well plate.
-
Add the kinase (e.g., JAK2), substrate peptide, and ATP solution to each well. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve in GraphPad Prism.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Transfect HEK293 cells with a vector expressing a NanoLuc®-JAK2 fusion protein.
-
Plate the transfected cells in a 384-well white assay plate and incubate for 24 hours.
-
Prepare serial dilutions of TPK-47 and the reference compound.
-
Treat the cells with the compounds and the NanoBRET™ Tracer K-10, then incubate for 2 hours at 37°C in a CO2 incubator.
-
Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Read the plate immediately, measuring both donor emission (460 nm) and acceptor emission (610 nm).
-
Calculate the raw BRET ratio (Acceptor/Donor) and normalize the data to vehicle and no-tracer controls to determine IC50 values.
Protocol 3: Cellular pSTAT3 (Tyr705) Inhibition Assay
-
Plate HEL 92.1.7 cells in a 96-well plate and starve overnight in a low-serum medium.
-
Treat cells with a serial dilution of TPK-47 or the reference compound for 2 hours.
-
Lyse the cells and transfer the lysates to an assay plate coated with a capture antibody for total STAT3.
-
Detect phosphorylated STAT3 using a phospho-specific primary antibody (anti-pSTAT3 Tyr705) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Normalize the pSTAT3 signal to the total STAT3 signal and calculate EC50 values from the dose-response curve.
Conclusion and Future Directions
The comprehensive in vitro data presented in this guide validates TPK-47 as a highly potent and selective JAK2 inhibitor based on the triazolopyridine scaffold. It demonstrates superior or comparable biochemical and cellular activity to the approved drug Fedratinib. The rigorous, multi-assay workflow confirms its mechanism of action, from direct target binding in live cells to the functional inhibition of a cancer-relevant signaling pathway and subsequent anti-proliferative effects.
The high selectivity of TPK-47 is particularly noteworthy, suggesting a potentially favorable safety profile. The validation workflow described herein serves as a robust template for the characterization of novel kinase inhibitors. Based on these promising in vitro results, TPK-47 is a strong candidate for advancement into preclinical in vivo efficacy and safety studies.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. pnas.org [pnas.org]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 22. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 6,8-Dibromo-triazolo[1,5-a]pyridine
Introduction: The Imperative for Analytical Rigor in Drug Development
In the landscape of pharmaceutical research and development, the molecule 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine represents a class of heterocyclic compounds with significant potential as a scaffold in medicinal chemistry.[4][5][6] Its structural integrity, purity, and concentration are critical quality attributes that dictate its suitability for further use as a pharmaceutical intermediate. Ensuring the reliability of the analytical data that underpins these attributes is not merely a procedural formality; it is the bedrock of regulatory compliance and the successful progression of a drug candidate.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization and quantification of 6,8-Dibromo-triazolo[1,5-a]pyridine. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices. The core of this guide is the principle of cross-validation : the process of verifying that an analytical method produces consistent and reliable results when compared against a different, often orthogonal, method.[7][8] This practice is essential for robust data integrity, especially when transferring methods between laboratories or preparing for regulatory submissions.[7][9] Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[1][2][3][10][11]
Chapter 1: The Workhorse Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The initial choice of an analytical method is pivotal. For a compound like 6,8-Dibromo-triazolo[1,5-a]pyridine, a robust RP-HPLC method serves as the ideal primary tool for routine purity testing and assay determination.
Causality of Method Selection:
Why RP-HPLC? The decision is rooted in its proven reliability, versatility, and the vast body of knowledge surrounding its application in pharmaceutical analysis.[12][13] The non-polar nature of the dibrominated aromatic system lends itself well to separation on a C18 stationary phase. An HPLC method, once validated, provides the precision and accuracy required for batch release and stability studies.[2]
Workflow for HPLC Method Development and Validation
The development and validation of an analytical procedure is a systematic process designed to demonstrate its fitness for the intended purpose.[11]
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocol: Validated RP-HPLC Method
This protocol is a self-validating system, incorporating system suitability tests to ensure performance before each run.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 6,8-Dibromo-triazolo[1,5-a]pyridine standard and sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) for peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0.
-
Chapter 2: The Orthogonal Method: UPLC with Mass Spectrometric Detection (UPLC-MS)
For cross-validation, an orthogonal method—one that relies on a different separation principle or detection mechanism—is paramount. UPLC-MS provides both.
Causality of Method Selection:
UPLC offers higher resolution and faster analysis times due to sub-2 µm particle columns. More importantly, Mass Spectrometry (MS) provides mass-to-charge ratio data, offering an independent confirmation of the analyte's identity and the ability to detect impurities that might co-elute with the main peak in the HPLC-UV method. This orthogonality is key to a robust cross-validation.[14]
Experimental Protocol: UPLC-MS Method
-
Instrumentation:
-
UPLC system coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Scan Range: m/z 100-500.
-
Target Ion: For 6,8-Dibromo-triazolo[1,5-a]pyridine (C₆H₃Br₂N₃), the expected [M+H]⁺ is approximately m/z 275.8, showing a characteristic isotopic pattern for two bromine atoms.
-
Chapter 3: The Cross-Validation Study: A Comparative Analysis
The core of our investigation lies in the direct comparison of results from our two validated methods. Cross-validation is performed to ensure that both methods provide comparable, reliable data.[7][8][15]
Experimental Design:
A single, homogenous batch of synthesized 6,8-Dibromo-triazolo[1,5-a]pyridine was selected. Three independent samples were prepared from this batch and analyzed in triplicate (n=3) using both the validated RP-HPLC method and the UPLC-MS method. The primary metric for comparison will be the purity determination by area percentage.
Logical Flow of Cross-Validation
Caption: Logical workflow for the cross-validation study.
Comparative Data Summary (Hypothetical)
The following table summarizes the hypothetical purity results obtained from the cross-validation study.
| Sample ID | RP-HPLC Purity (% Area) | UPLC-MS Purity (% Area) | Difference (%) |
| CV-01 | 99.62 | 99.58 | 0.04 |
| CV-02 | 99.59 | 99.63 | -0.04 |
| CV-03 | 99.65 | 99.61 | 0.04 |
| Average | 99.62 | 99.61 | 0.01 |
| %RSD | 0.03% | 0.03% | N/A |
Trustworthiness: Interpretation and Acceptance Criteria
For a cross-validation to be successful, the results from both methods must be statistically equivalent. A common acceptance criterion is that the difference between the average results of the two methods should be no more than 2.0%. In our hypothetical study, the average difference is a mere 0.01%, and the precision (%RSD) of both methods is excellent. This strong correlation between an established HPLC-UV method and an orthogonal UPLC-MS method provides a high degree of confidence in the reported purity of 6,8-Dibromo-triazolo[1,5-a]pyridine.
Chapter 4: Structural Confirmation with Orthogonal Data
While chromatographic methods are excellent for quantification and purity, spectroscopic methods are required for unequivocal structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. For 6,8-Dibromo-triazolo[1,5-a]pyridine, one would expect to see specific signals in the aromatic region of the ¹H NMR spectrum corresponding to the protons on the pyridine ring.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks) is a definitive signature for this compound.[17]
| Analytical Technique | Expected Data for 6,8-Dibromo-triazolo[1,5-a]pyridine | Purpose |
| ¹H NMR | Signals in the aromatic region consistent with the triazolopyridine core. | Structural Confirmation |
| ¹³C NMR | Signals corresponding to the six unique carbon atoms in the structure. | Structural Confirmation |
| HRMS (ESI+) | [M+H]⁺ at m/z ~275.88 with a Br₂ isotopic pattern. | Elemental Composition |
Conclusion
The cross-validation of analytical data is a cornerstone of scientific rigor in the pharmaceutical industry. By challenging a primary validated RP-HPLC method with an orthogonal UPLC-MS method, we build a powerful, self-validating system for the analysis of 6,8-Dibromo-triazolo[1,5-a]pyridine. This approach ensures that the data is not an artifact of a single analytical technique but is a true and reliable representation of the compound's quality. This level of analytical certainty is indispensable for making informed decisions in the complex process of drug development.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
- 15. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 16. 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine(944709-42-6) 1H NMR spectrum [chemicalbook.com]
- 17. article.sapub.org [article.sapub.org]
Safety Operating Guide
Personal protective equipment for handling 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
A Comprehensive Guide to the Safe Handling of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Toxicological Profile
Anticipated Hazards:
-
Acute Toxicity (Oral): Likely to be harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
-
Mutagenicity: As with many brominated organic compounds, the potential for mutagenicity should be considered.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure during the handling of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles with side shields | Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Viton®, Norfoil®) | Full-length lab coat, closed-toe shoes | Work within a certified chemical fume hood. If not feasible, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required. |
| In-Solution Handling | Chemical safety goggles and a face shield | Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Viton®, Norfoil®)[1][2][3] | Chemical-resistant apron over a full-length lab coat, closed-toe shoes | All manipulations should be performed in a certified chemical fume hood. |
| Large-Scale Operations (>5g) | Chemical safety goggles and a face shield | Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Viton®, Norfoil®) | Chemical-resistant suit or coveralls, closed-toe shoes | Work within a certified chemical fume hood. A supplied-air respirator may be necessary for large-scale or high-concentration work.[4][5] |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Chemical-resistant suit or coveralls, chemical-resistant boots | For significant spills, a self-contained breathing apparatus (SCBA) is recommended.[6] For minor spills in a well-ventilated area, an air-purifying respirator with organic vapor cartridges may be sufficient. |
Operational and Handling Plan
A systematic workflow is critical to ensure safety and experimental integrity.
Caption: A generalized workflow for the safe handling of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the SDS for any similar compounds and your institution's chemical hygiene plan.
-
Don all required PPE as outlined in the table above.
-
Ensure a certified chemical fume hood is operational and the work area is free of clutter.
-
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions within a chemical fume hood.
-
Use appropriate tools for transfers to minimize the risk of spills.
-
Keep the fume hood sash at the lowest possible working height.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable organic solvent (e.g., acetone, ethanol) can be used for the initial rinse, with the rinsate collected as halogenated waste.
-
Wash the decontaminated area with soap and water.
-
Emergency Procedures
Caption: Decision-making workflow for responding to a spill of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.[7][8][9][10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
The disposal of halogenated organic compounds is strictly regulated to prevent environmental contamination.
-
Waste Segregation: All waste containing 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, including contaminated PPE, glassware rinsate, and reaction byproducts, must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. safety.caltech.edu [safety.caltech.edu]
- 3. southalabama.edu [southalabama.edu]
- 4. queensu.ca [queensu.ca]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 8. offices.austincc.edu [offices.austincc.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. cws.auburn.edu [cws.auburn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
